Maropitant-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40N2O |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3 |
InChI Key |
OMPCVMLFFSQFIX-MWEYJLMPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Maropitant-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of Maropitant-13C,d3, an isotopically labeled form of the neurokinin-1 (NK1) receptor antagonist, Maropitant. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information for analytical method development, pharmacokinetic studies, and other research applications. The guide summarizes key physical and chemical data, outlines experimental protocols for its analysis, and illustrates its mechanism of action through a signaling pathway diagram.
Introduction
Maropitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is instrumental in mediating the physiological effects of Substance P.[1][2] By blocking the binding of Substance P, Maropitant effectively inhibits emesis and nausea, making it a valuable therapeutic agent in veterinary medicine.[2][3] this compound is a stable isotope-labeled version of Maropitant, incorporating one Carbon-13 atom and three deuterium atoms. This labeling makes it an invaluable tool in quantitative bioanalytical assays, such as those employing mass spectrometry, where it serves as an internal standard for the accurate determination of Maropitant concentrations in biological matrices.[1][4]
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis. While specific experimental data for some properties of the isotopically labeled compound are not widely published, the following tables summarize the available information.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(13C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine | [5] |
| Molecular Formula | C₃₁¹³CH₃₇D₃N₂O | [6] |
| Molecular Weight | 472.7 g/mol | [5][6] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Maropitant (unlabeled) has low aqueous solubility and is often formulated with solubilizing agents like cyclodextrins.[8][9] Specific solubility data for this compound is not available. |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Source(s) |
| Mass Spectrometry | Molecular Ion (M+H)⁺: m/z 473.3 | [5] |
| Quantifier Ion Transition: 473.3 → 176.2 | [5] | |
| Nuclear Magnetic Resonance (¹³C NMR) | ¹³C-Methoxy Carbon Chemical Shift (δ): ~55.2 ppm | This is a typical chemical shift for a methoxy carbon and would be enhanced in the labeled compound. |
| Nuclear Magnetic Resonance (¹H NMR) | Deuterated Methyl Group: Reduced signal intensity and altered multiplicity compared to the unlabeled compound. |
Mechanism of Action: NK1 Receptor Antagonism
Maropitant functions as a selective antagonist at the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in numerous physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.[3][10] In the context of emesis, Substance P is a key neurotransmitter in the central and peripheral pathways that lead to vomiting.[2]
Stimuli that can induce vomiting, such as certain drugs, toxins, or motion, trigger the release of Substance P in key areas of the brain, including the chemoreceptor trigger zone (CRTZ) and the emetic center in the brainstem.[1] Substance P then binds to and activates NK1 receptors on neurons in these areas, initiating a signaling cascade that results in the coordinated muscular contractions of vomiting.[2]
Maropitant, due to its structural similarity to Substance P, competitively binds to the NK1 receptor, thereby preventing Substance P from binding and activating it.[2] This blockade of the NK1 receptor is the fundamental mechanism by which Maropitant exerts its antiemetic effects.
Caption: Mechanism of action of Maropitant as an NK1 receptor antagonist.
Experimental Protocols
The following protocols are based on established methods for the analysis of Maropitant and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity of this compound and for its quantification in formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CAPCELL PAK C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[11][12]
-
Mobile Phase:
-
Gradient Program: A suitable gradient program should be developed to achieve optimal separation of Maropitant from any impurities.
-
Column Temperature: 40°C.[11]
-
Detection Wavelength: 222 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 0.2% v/v triethylamine in methanol) at a concentration of approximately 0.4 mg/mL.[11][12]
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm filter before injection.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maropitant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound [smolecule.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. Maropitant-13C-d3 - CAS - 147116-67-4 (non-labelled) | Axios Research [axios-research.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Investigation of Neurokinin‐1 Receptor Antagonism as a Novel Treatment for Chronic Bronchitis in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]
- 12. Method for detecting maropitant citrate and related substances thereof - Eureka | Patsnap [eureka.patsnap.com]
The-_Technical-_Difference-_between-_Maropitant-_and-_Maropitant-13C,d3:-_A-_Guide-_for-_Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical comparison between Maropitant and its stable isotope-labeled counterpart, Maropitant-13C,d3. It is designed to furnish researchers, scientists, and drug development professionals with a core understanding of their differences, applications, and the analytical methodologies where these distinctions are critical.
Introduction to Maropitant and Isotopic Labeling
Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist[1]. It functions by inhibiting the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors located in the central nervous system and gastrointestinal tract[2][3][4]. This mechanism makes it a highly effective antiemetic agent in veterinary medicine for preventing and treating vomiting from various causes, including motion sickness and chemotherapy[2][5].
To facilitate precise quantification in biological matrices, stable isotope-labeled internal standards (SIL-IS) are indispensable in modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the SIL-IS for Maropitant. It is chemically identical to Maropitant except for the incorporation of heavier isotopes at specific locations in its molecular structure[6]. This subtle modification is the cornerstone of its utility in bioanalytical applications.
Core Chemical and Physical Differences
The fundamental difference between Maropitant and this compound lies in their isotopic composition. This compound is synthesized to contain one Carbon-13 (¹³C) atom and three Deuterium (³H or D) atoms in place of the naturally more abundant Carbon-12 (¹²C) and Hydrogen-¹H atoms[7][8]. Specifically, the labeling is on the methoxybenzyl group of the molecule[7][8].
This isotopic substitution results in a predictable increase in the molecular mass of this compound compared to unlabeled Maropitant. While their chemical properties, reactivity, and chromatographic behavior are virtually identical, this mass difference allows them to be distinguished by a mass spectrometer.
Data Presentation: Comparative Properties
The quantitative differences between the two molecules are summarized below.
| Property | Maropitant | This compound |
| Synonym | (2S,3S)-2-Benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine[7] | (2S,3S)-2-Benzhydryl-N-(5-(tert-butyl)-2-(methoxy-13C-d3)benzyl)quinuclidin-3-amine[7][8] |
| Chemical Formula | C₃₂H₄₀N₂O[1][9] | C₃₁¹³CH₃₇D₃N₂O[8][10] |
| Molecular Weight ( g/mol ) | ~468.68[1][7] | ~472.70[7][8][10] |
| Mass Difference (Da) | N/A | +4 |
Mechanism of Action: NK1 Receptor Antagonism
Both Maropitant and its isotopically labeled form share the same mechanism of action. They act as competitive antagonists at the NK1 receptor. Substance P, the natural ligand for this receptor, plays a crucial role in transmitting signals that lead to emesis. By occupying the NK1 receptor binding site, Maropitant prevents Substance P from binding and initiating the downstream signaling cascade that results in vomiting[2][5][11]. This blockade occurs at key locations including the chemoreceptor trigger zone (CRTZ) and the vomiting center in the brain[1][6].
Application in Bioanalysis: The Role of an Internal Standard
The primary and critical application of this compound is its use as an internal standard (IS) for the accurate quantification of Maropitant in complex biological samples like plasma or tissue[6]. In quantitative LC-MS/MS analysis, variability can be introduced during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and during the analysis itself (e.g., ion suppression/enhancement in the mass spectrometer source)[12].
An ideal internal standard co-elutes chromatographically with the analyte and experiences the same procedural losses and matrix effects[12][13]. Because this compound is structurally and chemically almost identical to Maropitant, it fulfills these criteria perfectly. By adding a known amount of this compound to every sample and standard, the ratio of the analyte's response to the IS's response can be used for quantification. This ratiometric approach corrects for variations, leading to highly accurate and precise results[12].
Experimental Protocols
Typical Bioanalytical Workflow using LC-MS/MS
The quantification of Maropitant in a biological matrix like plasma typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodologies
1. Sample Preparation: Protein Precipitation This is a common and rapid method for removing proteins from plasma samples that can interfere with analysis.[14][15]
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins[14].
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[14].
-
Carefully transfer the clear supernatant to a new tube or an HPLC vial for injection into the LC-MS/MS system[14].
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 5 µm)[15].
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is common[16].
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+) is used as Maropitant contains basic nitrogen atoms that are readily protonated[14].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Data Presentation: Example MRM Transitions
The mass spectrometer is programmed to isolate the protonated molecule ([M+H]⁺) and a specific fragment ion for each compound.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Maropitant | m/z 469.3 | Specific fragment m/z |
| This compound | m/z 473.3 | Corresponding fragment m/z |
(Note: Specific product ions depend on instrument settings and collision energy and must be optimized experimentally.)
Conclusion
The distinction between Maropitant and this compound is a classic example of the application of stable isotope labeling in modern pharmaceutical analysis. While functionally identical in their biological mechanism of action, the +4 Dalton mass difference of this compound makes it an indispensable tool. Its use as an internal standard enables researchers to overcome the challenges of matrix effects and procedural variability, ensuring the development of robust, accurate, and reliable bioanalytical methods for quantifying Maropitant in complex research and development settings.
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. qingmupharm.com [qingmupharm.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. researchgate.net [researchgate.net]
- 5. Maropitant Citrate (Cerenia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maropitant-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. Maropitant-13C-D3 - Protheragen [protheragen.ai]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Maropitant-13C-d3 - CAS - 147116-67-4 (non-labelled) | Axios Research [axios-research.com]
- 11. qingmupharm.com [qingmupharm.com]
- 12. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C Labeled internal standards | LIBIOS [libios.fr]
- 14. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. determination-and-validation-of-aprepitant-in-rat-plasma-using-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
Isotopic Labeling of Maropitant: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Maropitant, a potent and selective neurokinin-1 (NK₁) receptor antagonist. This document details the significance of isotopic labeling in drug development, potential synthetic strategies for incorporating stable and radioactive isotopes into the Maropitant structure, and its critical applications in research, particularly in pharmacokinetics, metabolism studies, and as an internal standard in bioanalytical assays.
Introduction to Maropitant and the Role of Isotopic Labeling
Maropitant is a widely used antiemetic drug in veterinary medicine.[1] Its mechanism of action involves blocking the binding of substance P to the NK₁ receptor in the central nervous system, which is a key pathway in the vomiting reflex.[1][2] To thoroughly understand the absorption, distribution, metabolism, and excretion (ADME) of Maropitant, and to develop robust bioanalytical methods, isotopically labeled versions of the molecule are invaluable tools in drug development.
Stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be used to alter the mass of the molecule without significantly affecting its chemical properties. This makes them ideal for use as internal standards in quantitative analysis by mass spectrometry and in metabolic profiling studies. Radioactive isotopes, like carbon-14 (¹⁴C) and tritium (³H), are essential for highly sensitive detection in ADME studies, allowing for mass balance and metabolite pattern determination.
Synthesis of Isotopically Labeled Maropitant
While specific, proprietary synthesis protocols for isotopically labeled Maropitant are not publicly available, a plausible synthetic strategy can be devised based on the known synthesis of Maropitant and its analogues. The core structure of Maropitant can be assembled through key reactions where isotopically labeled precursors can be introduced.
General Synthetic Pathway
The synthesis of Maropitant generally involves the coupling of two key fragments: a benzhydryl-substituted quinuclidine core and a substituted methoxybenzylamine side chain.[3] One of the common methods for the final coupling step is reductive amination.
A potential retrosynthetic analysis is illustrated below:
Caption: Retrosynthetic approach for Maropitant synthesis.
Proposed Experimental Protocol for ¹³C and Deuterium Labeling (Hypothetical)
Based on the general synthetic route, a hypothetical protocol for the synthesis of Maropitant-¹³C,d₃, a known internal standard, is presented. This protocol involves the use of a commercially available labeled precursor.
Objective: To synthesize (2S,3S)-2-Benzhydryl-N-((5-tert-butyl-2-methoxy-d₃-phenyl)methyl-¹³C)quinuclidin-3-amine (Maropitant-¹³C,d₃).
Materials:
-
(2S,3S)-2-Benzhydryl-quinuclidin-3-amine
-
5-tert-butyl-2-methoxy-d₃-benzaldehyde-¹³C (labeled precursor)
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of (2S,3S)-2-Benzhydryl-quinuclidin-3-amine in dichloroethane, add 5-tert-butyl-2-methoxy-d₃-benzaldehyde-¹³C and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired isotopically labeled Maropitant.
-
Confirm the structure and isotopic incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Applications of Isotopically Labeled Maropitant in Research
Pharmacokinetic Studies
While specific pharmacokinetic data from studies using isotopically labeled Maropitant is not publicly available, the extensive data on unlabeled Maropitant in various species highlights the importance of such studies. Isotopically labeled Maropitant, particularly ¹⁴C-labeled, would be instrumental in conducting definitive mass balance, tissue distribution, and excretion studies.
Table 1: Summary of Pharmacokinetic Parameters of Unlabeled Maropitant in Dogs
| Parameter | 1 mg/kg SC | 2 mg/kg PO | 8 mg/kg PO |
| Tmax (h) | 0.75 | 1.9 | 1.7 |
| Cmax (ng/mL) | - | - | - |
| t1/2 (h) | 7.75 | 4.03 | 5.46 |
| Bioavailability (%) | 90.7 | 23.7 | 37.0 |
| Clearance (mL/h/kg) | - | - | 533 (IV) |
Data compiled from multiple sources.[4][5]
Table 2: Summary of Pharmacokinetic Parameters of Unlabeled Maropitant in Cats
| Parameter | 1 mg/kg SC | 1 mg/kg PO | 1 mg/kg IV |
| t1/2 (h) | 13-17 | 13-17 | 13-17 |
| Bioavailability (%) | 117 | 50 | - |
Data compiled from multiple sources.[6]
Table 3: Summary of Pharmacokinetic Parameters of Unlabeled Maropitant in Horses
| Parameter | 1 mg/kg IV | 2 mg/kg IG |
| Cmax (ng/mL) | 800 ± 140 | 80 ± 40 |
| t1/2 (h) | 10.37 ± 2.07 | 9.64 ± 1.27 |
| Volume of Distribution (L/kg) | 6.54 ± 1.84 | - |
| Bioavailability (%) | - | 13.3 ± 5.3 |
Data compiled from a single study.[7]
The workflow for a typical pharmacokinetic study using isotopically labeled Maropitant would be as follows:
Caption: General workflow for a pharmacokinetic study.
Metabolism (ADME) Studies
The hepatic metabolism of Maropitant is a key factor in its overall disposition. In dogs, it is metabolized by cytochrome P450 enzymes, specifically CYP3A12 and CYP2D15.[1] The use of ¹⁴C-labeled Maropitant in ADME studies would allow for the definitive identification and quantification of all metabolites, providing a complete picture of the drug's fate in the body.
The general workflow for a ¹⁴C-ADME study is outlined below:
Caption: Workflow for a ¹⁴C-ADME study.
Internal Standard for Bioanalytical Methods
One of the most critical applications of isotopically labeled Maropitant is its use as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should have physicochemical properties very similar to the analyte to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) compounds are considered the gold standard for IS in LC-MS/MS.[8] Maropitant-¹³C,d₃ is a commercially available SIL-IS for this purpose.
The following is a representative protocol for the quantification of Maropitant in plasma using a validated LC-MS/MS method with a SIL-IS.
Objective: To determine the concentration of Maropitant in plasma samples.
Materials:
-
Plasma samples
-
Maropitant-¹³C,d₃ internal standard solution
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of Maropitant-¹³C,d₃ internal standard solution (at a fixed concentration).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient should be optimized to achieve good separation of Maropitant from endogenous plasma components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Maropitant and its labeled internal standard.
-
Maropitant: Monitor a specific transition (e.g., m/z 469.3 → [product ion]).
-
Maropitant-¹³C,d₃: Monitor the corresponding shifted transition (e.g., m/z 473.3 → [product ion]).
-
-
Optimize the collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Maropitant) and the internal standard (Maropitant-¹³C,d₃).
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of Maropitant for a series of calibration standards.
-
Determine the concentration of Maropitant in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The logical relationship for quantification using an internal standard is as follows:
Caption: Logic of quantification using an internal standard.
Conclusion
The isotopic labeling of Maropitant is a crucial technique that enables researchers and drug development professionals to gain a deeper understanding of its pharmacokinetic and metabolic profile. Stable isotope-labeled Maropitant, such as Maropitant-¹³C,d₃, is an indispensable tool for accurate bioanalysis, while radiolabeled Maropitant, particularly with ¹⁴C, is the gold standard for definitive ADME studies. Although detailed synthetic protocols are often proprietary, the fundamental principles of organic synthesis allow for the rational design of labeling strategies. The application of these labeled compounds in well-designed studies is essential for the continued development and safe use of Maropitant and other novel drug candidates.
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. dvm360.com [dvm360.com]
- 3. Maropitant [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of single doses of maropitant citrate in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Maropitant-13C,d3 as an Internal Standard in Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Maropitant-13C,d3 as an internal standard in the bioanalysis of Maropitant. The use of stable isotope-labeled (SIL) internal standards is paramount in modern quantitative bioanalytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variability during sample preparation and analysis.
Introduction to Maropitant and the Need for an Internal Standard
Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] It functions by blocking the action of substance P, a neuropeptide involved in the vomiting reflex, making it an effective antiemetic agent in veterinary medicine for the prevention and treatment of vomiting in dogs and cats.[2] Accurate quantification of Maropitant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring.
Bioanalytical methods, especially those employing LC-MS/MS, are susceptible to various sources of error, including inconsistencies in sample preparation, matrix effects, and instrumental drift.[3] An ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby compensating for these variations.[4] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.[5]
Mechanism of Action of Maropitant
Maropitant exerts its antiemetic effect by competitively inhibiting the binding of substance P to NK1 receptors located in the central and peripheral nervous systems.[6][7] Substance P plays a key role in transmitting the emetic signal to the vomiting center in the brainstem.[8] By blocking this interaction, Maropitant effectively interrupts the vomiting cascade.
Properties of this compound
This compound is a stable isotope-labeled version of Maropitant, where one carbon atom is replaced with its heavier isotope, carbon-13, and three hydrogen atoms are replaced with deuterium. This labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled Maropitant, allowing for its distinct detection by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Table 1: Chemical Properties of Maropitant and this compound
| Property | Maropitant | This compound |
| Chemical Formula | C₃₂H₄₀N₂O | ¹³CC₃₁H₃₇D₃N₂O |
| Molecular Weight | 468.68 g/mol | 472.70 g/mol |
| CAS Number | 147116-67-4 | Not available |
Bioanalytical Method Using this compound as an Internal Standard
The following is a detailed experimental protocol for the quantification of Maropitant in plasma using this compound as an internal standard. This protocol is adapted from a validated method for Maropitant in avian plasma, with modifications to incorporate the specific internal standard.
Experimental Workflow
Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood sample to separate the plasma.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% acetic acid to the plasma sample.
-
Vortexing and Incubation: Vortex the sample for 1.5 minutes, followed by refrigeration for 20 minutes. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 4300 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
Table 2: Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1100 series or equivalent |
| Column | ACE 3 C18 (10 cm x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | Water with 0.2% formic acid |
| Mobile Phase B | Acetonitrile with 0.2% formic acid |
| Flow Rate | 0.35 mL/min |
| Gradient | 5% B for 0.33 min, ramp to 99% B over 5.5 min, hold at 99% B for 0.33 min, re-equilibrate at 5% B for 3.75 min |
| Injection Volume | 30 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ions for Maropitant and this compound need to be optimized.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | TSQ Vantage triple quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V |
| Vaporizer Temperature | 320°C |
| Capillary Temperature | 300°C |
| Sheath Gas Pressure | 45 (arbitrary units) |
| Auxiliary Gas Pressure | 30 (arbitrary units) |
Table 4: MRM Transitions (Theoretical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Maropitant | 469.3 | 167.1 | To be optimized |
| This compound | 473.3 | To be determined | To be optimized |
Note: The product ion and collision energy for this compound are theoretical and require experimental optimization. The precursor ion for this compound is calculated based on the addition of one 13C and three deuterium atoms to the Maropitant molecule.
Method Validation
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentration levels.
-
Selectivity and Specificity: The method should be able to differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions should be assessed.
Table 5: Example Method Performance Data (Adapted from a study using a different internal standard)
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Nominal Conc.) | 110-115% |
| Precision (% RSD) | 3-6% |
Conclusion
This compound serves as an ideal internal standard for the bioanalysis of Maropitant. Its use in conjunction with LC-MS/MS allows for the development of highly accurate, precise, and robust quantitative methods. The detailed protocol and validation considerations provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and veterinary medicine to implement reliable bioanalytical assays for Maropitant. The use of a stable isotope-labeled internal standard like this compound is crucial for generating high-quality data to support pharmacokinetic studies and ensure the safe and effective use of this important therapeutic agent.
References
- 1. Bot Verification [worthe-it.co.za]
- 2. scispace.com [scispace.com]
- 3. sketchviz.com [sketchviz.com]
- 4. mdpi.com [mdpi.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
The Core Mechanism of Maropitant-13C,d3 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Maropitant-13C,d3 when utilized as an internal standard in mass spectrometry for the quantitative analysis of the antiemetic drug, Maropitant. This guide delves into the principles of stable isotope dilution, fragmentation pathways, and detailed experimental protocols essential for accurate and precise quantification in complex biological matrices.
Introduction to Maropitant and the Principle of Stable Isotope Dilution
Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used in veterinary medicine to prevent and treat vomiting.[1][2] Accurate quantification of Maropitant in biological samples, such as plasma, is crucial for pharmacokinetic and pharmacodynamic studies. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for this purpose due to its high sensitivity and selectivity.
The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This compound is the designated SIL-IS for Maropitant.[3] The core principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the SIL-IS to the sample at the beginning of the analytical process.
This compound is chemically identical to Maropitant, except that one carbon atom has been replaced with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced with deuterium (²H or D).[3] This labeling results in a molecule with a higher mass but identical physicochemical properties to the unlabeled analyte. Consequently, this compound co-elutes with Maropitant during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the known concentration of the internal standard, any variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.
Mechanism of Action in Mass Spectrometry: Fragmentation and Detection
In a typical LC-MS/MS workflow, Maropitant and this compound are separated from other matrix components by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used, which generates protonated molecules, [M+H]⁺, of both the analyte and the internal standard.
These protonated molecules, referred to as precursor ions, are then selected in the first quadrupole of the tandem mass spectrometer and subjected to collision-induced dissociation (CID). This process fragments the precursor ions into smaller, characteristic product ions. The mass spectrometer then monitors specific mass transitions—the fragmentation of a specific precursor ion to a specific product ion—for both Maropitant and this compound.
Mass Transitions for Quantification
Based on validated analytical methods, the following mass transitions are utilized for the quantification of Maropitant and its internal standard:[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Maropitant | 469.3 | 167.1 |
| This compound | 473.7 | 171.1 |
Note: The precursor ion of this compound is calculated based on its molecular weight of 472.68 g/mol , which accounts for one ¹³C and three ³H atoms. The product ion is predicted based on the fragmentation pathway where the isotopic labels are retained on the detected fragment.
Proposed Fragmentation Pathway
The fragmentation of Maropitant in the mass spectrometer is a critical aspect of its detection. The product ion with a mass-to-charge ratio (m/z) of 167.1 is a stable and abundant fragment, making it ideal for quantification. A plausible fragmentation pathway leading to this ion involves the cleavage of the bond between the benzhydryl group and the quinuclidine ring, followed by the cleavage of the bond connecting the nitrogen of the quinuclidine ring to the methoxybenzylamine side chain.
The isotopic labels in this compound are located on the methoxybenzylamine portion of the molecule. Therefore, the corresponding product ion will have a mass shift of +4 Da (one from ¹³C and three from ³H), resulting in an m/z of 171.1.
Diagram: Proposed Mass Spectrometry Fragmentation of Maropitant
Caption: Collision-Induced Dissociation (CID) of Maropitant and its stable isotope-labeled internal standard.
Detailed Experimental Protocol for LC-MS/MS Analysis
The following protocol is a representative example for the quantification of Maropitant in plasma, based on established methods.[4]
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of a protein precipitation solution (e.g., acetonitrile containing 1% formic acid).
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Diagram: Experimental Workflow for Maropitant Quantification
Caption: A typical sample preparation workflow for the analysis of Maropitant in plasma.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for the specific mass transitions of Maropitant and this compound. |
Data Presentation and Analysis
The data acquired from the LC-MS/MS analysis is processed to generate a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of Maropitant and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to this curve. The concentration of Maropitant in the unknown samples is then calculated by interpolating their peak area ratios from this calibration curve.
Summary of Quantitative Data
| Parameter | Maropitant | This compound |
| Molecular Formula | C₃₂H₄₀N₂O | C₃₁¹³CH₃₇D₃N₂O |
| Molecular Weight | 468.68 g/mol | 472.68 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | 469.3 | 473.7 |
| Product Ion (m/z) | 167.1 | 171.1 |
| Retention Time | Co-elutes with this compound | Co-elutes with Maropitant |
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of Maropitant in biological matrices by LC-MS/MS. Its mechanism of action is rooted in the principles of isotope dilution, where its identical chemical behavior and distinct mass allow for the correction of analytical variability. The detailed understanding of its fragmentation in the mass spectrometer, coupled with a well-defined experimental protocol, enables researchers and drug development professionals to obtain high-quality, accurate, and precise quantitative data, which is fundamental for the advancement of veterinary pharmacology and therapeutic monitoring.
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing High-Purity Maropitant-13C,d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical prerequisite for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of sourcing high-purity Maropitant-13C,d3, a stable isotope-labeled internal standard essential for pharmacokinetic studies, metabolism assays, and quantitative bioanalysis.
Maropitant, a selective neurokinin-1 (NK1) receptor antagonist, is widely used as an antiemetic. The isotopically labeled form, this compound, in which one carbon atom is replaced by Carbon-13 and three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard in mass spectrometry-based quantification, allowing for precise differentiation from the unlabeled drug.
Supplier and Product Specifications
Several specialized chemical suppliers offer this compound. When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity, purity, and isotopic enrichment. The following table summarizes typical product specifications from various suppliers.
| Supplier | Catalog Number | Purity (Typical) | Isotopic Enrichment (Typical) | Available Quantities | Certificate of Analysis |
| MedChemExpress | HY-10053S1 | >98% | >99% for 13C, >98% for D | 1mg, 5mg, 10mg | Provided |
| Simson Pharma Limited | M1190000 | >98% | Not specified | Custom Synthesis | Provided |
| Protheragen | PIMP43191 | >98% | Not specified | 10mg, 25mg, 50mg, 100mg | Provided |
| Axios Research | AR-M01098 | >98% | Not specified | Inquire | Provided |
| Benchchem | B1663616 | ~95% | Not specified | Inquire | Provided |
Experimental Protocols
Quality Control and Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of Maropitant citrate and its related substances and can be applied for the quality control of this compound.[1][2]
Objective: To determine the chemical purity of this compound and separate it from any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Dipotassium hydrogen phosphate
-
Orthophosphoric acid
-
Deionized water
-
C18 HPLC column (e.g., CAPCELL PAK C18, 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 mol/L solution of dipotassium hydrogen phosphate in deionized water. Adjust the pH to 7.50 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in a suitable solvent (e.g., 0.2% v/v triethylamine in methanol) to achieve a final concentration of approximately 0.4 mg/mL.
-
-
Chromatographic Conditions:
-
Column: CAPCELL PAK C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 222 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Gradient Elution: The gradient program should be optimized to achieve effective separation of the main peak from any impurities. A typical gradient might involve a linear increase in the proportion of Mobile Phase B and C over time.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic enrichment of a stable isotope-labeled compound using accurate mass LC/MS.[3][4]
Objective: To confirm the isotopic identity and quantify the isotopic enrichment of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent compatible with LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration should be optimized to produce a strong signal without saturating the detector.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system. A short chromatographic method may be used to separate the analyte from any potential interferences.
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the unlabeled Maropitant and the this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of unlabeled Maropitant (C32H40N2O) and this compound (C31¹³CH37D3N2O).
-
From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the desired labeled species and any other isotopic variants (e.g., M+1, M+2, etc., from natural abundance).
-
Calculate the isotopic enrichment by comparing the intensity of the peak corresponding to the fully labeled molecule to the sum of intensities of all isotopic peaks associated with the compound. Corrections for the natural isotopic abundance of all elements in the molecule should be applied for accurate quantification.
-
Visualizations
Maropitant Signaling Pathway
Maropitant is a neurokinin-1 (NK1) receptor antagonist. It exerts its antiemetic effect by blocking the binding of substance P, a neuropeptide, to the NK1 receptors located in the central nervous system, particularly in the emetic center.[5][6]
Caption: Maropitant's mechanism of action as an NK1 receptor antagonist.
Experimental Workflow for Quality Control of this compound
The following diagram illustrates a typical workflow for the quality control of a newly acquired batch of this compound.
Caption: A standard workflow for the quality control of this compound.
References
- 1. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]
- 2. Method for detecting maropitant citrate and related substances thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dvm360.com [dvm360.com]
Maropitant-13C,d3 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant biological context for Maropitant-13C,d3. The information is intended to support its safe use in research and development settings. Given that this compound is a heavy-isotope labeled version of Maropitant, its chemical and biological properties are essentially identical. Therefore, this guide leverages safety and toxicological data from studies on Maropitant and its citrate salt.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Maropitant, a selective neurokinin-1 (NK1) receptor antagonist.[1] The labeling with Carbon-13 and deuterium makes it a valuable tool in pharmacokinetic and metabolic studies.
| Property | Value | Source |
| Chemical Name | (2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(13C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine | [2] |
| Molecular Formula | ¹³C C₃₁H₃₇D₃N₂O | [3] |
| Molecular Weight | 472.7 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Store at -20°C for long-term stability. | [4] |
| Solubility | Information not readily available; handle as potentially insoluble in aqueous media. |
Hazard Identification and Safety Precautions
Maropitant is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to skin sensitization, potential for organ damage through prolonged exposure, and aquatic toxicity.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Source: PubChem CID 204108
Handling Precautions and Personal Protective Equipment (PPE)
Due to the potential for skin sensitization and other health effects, strict adherence to safety protocols is mandatory.
| Precaution | Requirement |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[5] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |
| General Hygiene | Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory. |
Toxicological Profile
The toxicological data for Maropitant provides a basis for understanding the potential effects of this compound.
| Endpoint | Result | Species |
| Acute Oral LDmin | >2000 mg/kg | Rat |
| Embryonic LD50 (in ovo) | 7.24 mg/kg | Chicken Embryo[3][7] |
| Skin Irritation | No irritant effect | |
| Eye Irritation | Irritating effect | |
| Sensitization | Possible through skin contact |
Sources: Zoetis SDS, Uslu et al. (2022)
Key Toxicological Findings:
-
Embryotoxicity: In an in ovo model, Maropitant did not show teratogenic effects, but embryonic death was observed at doses above 4 mg/kg.[3][7]
-
Target Organs: Prolonged or repeated oral exposure may cause damage to the lungs and liver.
-
Carcinogenicity and Mutagenicity: Not classified as a carcinogen by IARC, NTP, or OSHA. Negative in bacterial mutagenicity (Ames) and in vitro chromosome aberration assays.
Accidental Release and First Aid Measures
| Situation | Action |
| Spill | Wear appropriate PPE. Absorb spills with an inert material and place in a sealed container for disposal. Avoid generating dust. Prevent entry into waterways. |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Mechanism of Action: NK1 Receptor Antagonism
Maropitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary therapeutic effect as an antiemetic is achieved by blocking the binding of Substance P, a neuropeptide involved in the vomiting reflex, to NK1 receptors in the central and peripheral nervous system.[1][4][8]
Caption: Mechanism of action of Maropitant as an NK1 receptor antagonist.
Experimental Protocols
Detailed, step-by-step laboratory protocols for the safety assessment of this compound are not publicly available. However, the methodologies from published studies can be summarized to provide a framework for experimental design.
Embryotoxicity Assessment (in ovo Model)
This protocol is adapted from the study by Uslu et al. (2022) on Maropitant.[3][7]
Caption: Workflow for assessing embryotoxicity using an in ovo model.
Methodology:
-
Animal Model: Fertile chicken eggs.
-
Grouping: Eggs are divided into a control group (e.g., saline injection) and multiple treatment groups receiving different doses of this compound.
-
Administration: The test substance is injected into the air sac of the eggs at a specific time point during incubation.
-
Incubation: Eggs are incubated under standard conditions for the remainder of the gestation period.
-
Endpoint Analysis: On day 21, eggs are opened to assess for embryonic death, gross malformations (teratogenicity), and other parameters like embryo weight.
-
Data Analysis: The lethal dose 50 (LD50) is calculated, and statistical comparisons are made between the control and treatment groups.
Field Safety and Efficacy Studies in Animals
This protocol framework is based on the design of clinical trials for Maropitant in dogs.[9][10]
Methodology:
-
Study Population: A cohort of animals (e.g., dogs) with a history of the condition to be treated (e.g., vomiting).
-
Design: A randomized, controlled, and often blinded study design is used. A common design is a two-period crossover, where each animal receives both the test substance and a placebo at different times, separated by a washout period.[5]
-
Treatment Groups:
-
Treatment Group: Receives this compound at a specified dose and route of administration.
-
Control Group: Receives a placebo.
-
-
Data Collection:
-
Efficacy: The primary endpoint is the reduction in the frequency of the clinical sign (e.g., vomiting episodes).
-
Safety: Animals are monitored for adverse reactions through regular clinical observations and, in some cases, bloodwork.
-
-
Statistical Analysis: The efficacy and safety data from the treatment and control groups are statistically compared to determine if the test substance has a significant effect and is well-tolerated.
Disposal Considerations
Maropitant is very toxic to aquatic life with long-lasting effects.[5] Do not allow the compound or its containers to enter drains or waterways. Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound, like its non-labeled counterpart, requires careful handling due to its potential for skin sensitization and target organ toxicity with repeated exposure. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential. While specific toxicological data for the isotopically labeled form is not available, the extensive data on Maropitant provides a robust basis for risk assessment. Researchers using this compound should be familiar with its mechanism of action and the principles of its safety evaluation as outlined in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maropitant - Wikipedia [en.wikipedia.org]
- 3. agro.icm.edu.pl [agro.icm.edu.pl]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine [journals.areeo.ac.ir]
- 5. Efficacy and safety of maropitant, a selective neurokinin 1 receptor antagonist, in two randomized clinical trials for prevention of vomiting due to motion sickness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. dvm360.com [dvm360.com]
- 9. Safety and efficacy of injectable and oral maropitant, a selective neurokinin 1 receptor antagonist, in a randomized clinical trial for treatment of vomiting in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Maropitant-13C,d3 Certified Standards for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of Maropitant-13C,d3 certified standards, their application in bioanalytical assays, and the underlying pharmacology of Maropitant. This document is intended to serve as a valuable resource for professionals in drug discovery, development, and clinical research.
Introduction to Maropitant and its Stable Isotope-Labeled Internal Standard
Maropitant is a selective neurokinin-1 (NK1) receptor antagonist used primarily as an antiemetic in veterinary medicine. It exerts its effect by blocking the action of Substance P, a key neurotransmitter involved in the vomiting reflex. For quantitative bioanalysis, such as pharmacokinetic and metabolism studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This compound, with its increased mass due to the incorporation of one carbon-13 atom and three deuterium atoms, serves as an ideal internal standard for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to Maropitant, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation by the mass spectrometer.
Commercial Suppliers of this compound Certified Standards
A number of reputable suppliers offer this compound as a certified reference material. While specific quantitative data such as purity and isotopic enrichment are detailed on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier, the following tables summarize the commercially available products.
This compound Suppliers
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Axios Research | Maropitant-13C-d3 | AR-M01098 | ¹³CC₃₁H₃₇D₃N₂O | 472.7 | Provided with a comprehensive Certificate of Analysis.[1] |
| MedchemExpress | This compound | HY-10053S1 | C₃₁¹³CH₃₇D₃N₂O | 472.7 | Certificate of Analysis available upon request.[2] |
| Simson Pharma | Maropitant-13C-D3 | M1190006 | ¹³CC₃₁H₃₇D₃N₂O | 472.68 | Accompanied by a Certificate of Analysis.[3][4] |
| QCS Standards | Maropitant-13C-D3 | RM-M101101 | C₃₁¹³CH₃₇D₃N₂O | 472.7 | Certificate of Analysis can be searched by lot number.[5] |
| TLC Pharmaceutical Standards | Maropitant-13C-d3 | M-169002 | C₃₁¹³CH₃₇D₃N₂O | 472.70 | - |
Maropitant-d3 Suppliers
For researchers interested in a deuterated standard without the carbon-13 label, the following suppliers provide Maropitant-d3.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Simson Pharma | Maropitant-D3 | M1190009 | C₃₂H₃₇D₃N₂O | 471.69 | Accompanied by a Certificate of Analysis.[6] |
Mechanism of Action: The Substance P / NK1 Receptor Signaling Pathway
Maropitant's antiemetic properties stem from its high affinity and selectivity for the Neurokinin-1 (NK1) receptor, also known as the Substance P receptor. Substance P, a neuropeptide, is a key mediator of emesis. When released, it binds to the NK1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to the sensation of nausea and the act of vomiting. Maropitant competitively antagonizes this binding, thereby preventing the downstream signaling events.
The binding of Substance P to the NK1 receptor primarily activates Gq and Gs G-proteins. The activation of these G-proteins leads to a cascade of intracellular events, including the activation of phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These second messengers, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels, ultimately leading to neuronal excitation and the emetic reflex.
Substance P / NK1 Receptor Signaling Pathway
Experimental Protocol: Quantification of Maropitant in Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a general procedure for the quantitative analysis of Maropitant in biological matrices, such as dog or cat plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation.
Materials and Reagents
-
Maropitant analytical standard
-
This compound certified internal standard
-
Control (drug-free) plasma (e.g., dog, cat)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (e.g., Milli-Q)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Maropitant and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Maropitant by serial dilution of the primary stock solution with an appropriate solvent (e.g., 50:50 ACN:water).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Calibration Standards and Quality Control Samples: Spike control plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high concentrations).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the IS working solution (acetonitrile containing this compound and 0.1% formic acid).
-
Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Maropitant from endogenous matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Maropitant: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.)
-
-
Data Analysis and Quantification
-
Integrate the peak areas for both Maropitant and this compound.
-
Calculate the peak area ratio (Maropitant peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Maropitant in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow for Maropitant Quantification
Conclusion
This compound is an essential tool for the accurate and precise quantification of Maropitant in biological matrices. This technical guide has provided an overview of the commercial suppliers of this certified standard, a detailed look at the underlying pharmacology of Maropitant, and a comprehensive, generalized experimental protocol for its use in LC-MS/MS-based bioanalysis. Researchers, scientists, and drug development professionals are encouraged to consult the suppliers' Certificates of Analysis for specific product details and to perform thorough method validation to ensure the reliability of their analytical data.
References
- 1. Maropitant |Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maropitant | Simson Pharma Limited [simsonpharma.com]
- 4. Maropitant-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. Buy Maropitant-13C-D3 | CAS N/A | QCS Standards [qcsrm.com]
- 6. Maropitant-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
Methodological & Application
Application Notes and Protocol for Pharmacokinetic Studies of Maropitant Using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant is a neurokinin-1 (NK-1) receptor antagonist widely used as an antiemetic in veterinary medicine.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for conducting pharmacokinetic studies of maropitant in animal models, employing a robust bioanalytical method with an internal standard for accurate quantification in plasma samples.
The protocol outlines the experimental design, animal handling, blood sample collection, and a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of maropitant concentrations. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4][5]
Experimental Design and Workflow
A typical pharmacokinetic study involves the administration of maropitant to a cohort of animals, followed by the collection of serial blood samples over a specified period. Plasma is then harvested and analyzed to determine the drug concentration at each time point. The resulting concentration-time data is used to calculate key pharmacokinetic parameters.
Figure 1: Experimental workflow for a pharmacokinetic study of maropitant.
Detailed Experimental Protocols
Animal Studies
-
Animal Model: Select the appropriate animal species (e.g., dogs, cats, rabbits, pigs) based on the research objectives.[2][6]
-
Acclimation: Acclimate animals to the housing conditions for a minimum of 7 days before the study.
-
Dosing: Administer maropitant citrate at the desired dose and route (e.g., 1 mg/kg subcutaneously or 2 mg/kg orally).[6][7][8]
-
Blood Collection: Collect blood samples (approximately 1-2 mL) into tubes containing an appropriate anticoagulant (e.g., lithium heparin or EDTA) at predetermined time points. Typical time points for a 24-hour study could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[6]
-
Plasma Preparation: Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.[9]
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.[9]
Bioanalytical Method: LC-MS/MS
This method is for the quantification of maropitant in plasma using d4-buprenorphine as an internal standard (IS).[9]
3.2.1. Materials and Reagents
-
Maropitant citrate reference standard
-
d4-buprenorphine (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Acetic acid, analytical grade
-
Ultrapure water
-
Drug-free animal plasma for calibration standards and quality controls
3.2.2. Preparation of Stock and Working Solutions
-
Maropitant Stock Solution (1 mg/mL): Accurately weigh and dissolve maropitant citrate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve d4-buprenorphine in methanol.
-
Working Solutions: Prepare serial dilutions of the maropitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution in acetonitrile.
3.2.3. Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL of d4-buprenorphine).[9] The acetonitrile will precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% mobile phase A, 10% mobile phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| LC System | Agilent 1100 series or equivalent[9] |
| Column | C18 column (e.g., 2.1 x 100 mm, 3 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.35 mL/min[6] |
| Column Temperature | 30°C[6] |
| Injection Volume | 10-30 µL[6] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Spray Voltage | 3500 V[9] |
| Vaporizer Temperature | 320°C[9] |
| Capillary Temperature | 300°C[9] |
| Sheath Gas Pressure | 45 (arbitrary units)[9] |
| Auxiliary Gas Pressure | 30 (arbitrary units)[9] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Maropitant | Precursor Ion (m/z): 469.3, Product Ion (m/z): 167.1[9] |
| d4-buprenorphine (IS) | Precursor Ion (m/z): 472.3, Product Ion (m/z): 101.1[9] |
Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[10][11] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements.[13]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]
-
Recovery: The extraction efficiency of the analytical method.[12]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13]
Conclusion
This protocol provides a comprehensive framework for conducting pharmacokinetic studies of maropitant. The detailed LC-MS/MS method with an internal standard ensures accurate and reliable quantification of maropitant in plasma samples. Adherence to this protocol will enable researchers to generate high-quality pharmacokinetic data essential for the development and optimal use of maropitant in veterinary medicine.
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Validation for the Quantification of Maropitant in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maropitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used primarily as an antiemetic in veterinary medicine. Accurate quantification of Maropitant in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for drug development and regulatory submissions.[1][2] This application note provides a detailed protocol for the validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Maropitant in plasma. The validation is performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3]
Materials and Methods
Chemicals and Reagents
-
Maropitant Citrate reference standard (≥98% purity)
-
Maropitant-d5 (or other suitable stable isotope-labeled internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Control (drug-free) plasma from the relevant species (e.g., dog, cat, human) with appropriate anticoagulant (e.g., K2-EDTA)
Instrumentation
-
LC System: Agilent 1290 Infinity II LC or equivalent.[4]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or a comparable system capable of Multiple Reaction Monitoring (MRM).[4]
-
Analytical Column: ACE 3 C18 (10 cm × 2.1 mm, 3 µm) or equivalent.[5]
Preparation of Standards and Quality Controls (QC)
-
Stock Solutions: Prepare primary stock solutions of Maropitant (1 mg/mL) and the IS (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Maropitant stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards (CS): Spike control plasma with the appropriate Maropitant working solutions to prepare a calibration curve consisting of a blank (plasma without analyte or IS), a zero standard (plasma with IS), and 8 non-zero concentration levels. A suggested range is 0.1 to 500 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 0.1 ng/mL[5]
-
Low QC (LQC): 3x LLOQ (0.3 ng/mL)
-
Medium QC (MQC): ~50% of the calibration range (e.g., 200 ng/mL)
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 400 ng/mL)
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method for extracting Maropitant from plasma samples.[5]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the plasma sample (CS, QC, or unknown) into the corresponding tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., at a final concentration of 100 ng/mL).[5]
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm / >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant (~300 µL) to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | ACE 3 C18 (10 cm × 2.1 mm, 3 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min[5] |
| Gradient | Start at 5% B, linear ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | |
| Maropitant | Q1: 469.3 m/z -> Q3: 167.1 m/z[5] |
| Maropitant-d5 (IS) | Q1: 474.3 m/z -> Q3: 167.1 m/z (example transition) |
| Gas Temperature | 320°C[5] |
| Spray Voltage | 3500 V[5] |
Bioanalytical Method Validation Workflow
The validation process ensures that the analytical method is reliable for its intended purpose.[2] Key parameters are assessed according to ICH M10 guidelines.[6]
Validation Parameters, Protocols, and Acceptance Criteria
Selectivity and Specificity
-
Protocol: Analyze at least six different blank plasma lots. Check for interferences at the retention times of Maropitant and the IS.
-
Acceptance Criteria: Response of interfering peaks should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[6]
Linearity (Calibration Curve)
-
Protocol: Analyze a calibration curve with at least six non-zero standards over three consecutive runs.
-
Acceptance Criteria: A linear regression model (typically 1/x² weighting) should be used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of the nominal value (±20% for LLOQ).[5]
Table 2: Representative Calibration Curve Performance
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL, Mean) | Accuracy (%) |
|---|---|---|
| 0.10 (LLOQ) | 0.11 | 110.0 |
| 0.25 | 0.24 | 96.0 |
| 1.00 | 1.05 | 105.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 200.0 | 195.4 | 97.7 |
| 400.0 | 408.0 | 102.0 |
| 500.0 (ULOQ) | 490.5 | 98.1 |
| Regression Model | y = mx + c (Weighting: 1/x²) | r² = 0.998 |
Accuracy and Precision
-
Protocol: Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) with at least five replicates per level in three separate analytical runs.
-
Acceptance Criteria:
-
Intra-run: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
-
Inter-run: The mean accuracy across runs should be within 85-115% (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
-
Table 3: Summary of Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 8.5 | 108.2 | 11.2 | 105.5 |
| Low | 0.3 | 6.1 | 103.5 | 7.5 | 101.7 |
| Medium | 200.0 | 4.2 | 97.8 | 5.1 | 99.3 |
| High | 400.0 | 3.8 | 98.5 | 4.9 | 99.8 |
Matrix Effect and Recovery
-
Protocol:
-
Recovery: Compare the analyte peak area from extracted plasma QC samples (LQC and HQC) to the peak area of post-extraction spiked samples.
-
Matrix Effect: Compare the peak area of post-extraction spiked samples to that of neat solutions of the analyte at the same concentration.
-
-
Acceptance Criteria: The %CV of the matrix factor across different lots should be ≤ 15%. Recovery should be consistent, though it does not need to be 100%.
Table 4: Recovery and Matrix Effect Summary
| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Factor | Matrix Effect Precision (%CV) |
|---|---|---|---|---|
| Low | 88.5 | 5.4 | 1.03 | 6.1 |
| High | 91.2 | 4.1 | 0.98 | 4.8 |
Stability
-
Protocol: Analyze LQC and HQC samples (in triplicate) after subjecting them to various storage and handling conditions. Compare the results to freshly prepared samples.
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Table 5: Stability Assessment Summary
| Stability Condition | Duration | LQC Stability (% of Nominal) | HQC Stability (% of Nominal) | Status |
|---|---|---|---|---|
| Bench-Top | 24 hours @ Room Temp | 98.5 | 101.2 | Stable |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | 96.7 | 99.5 | Stable |
| Long-Term | 90 days @ -80°C | 102.1 | 103.8 | Stable |
| Autosampler | 48 hours @ 4°C | 104.3 | 101.9 | Stable |
Logical Relationships in Validation Experiments
The diagram below illustrates how different types of prepared samples are used to evaluate specific validation parameters.
Conclusion
The LC-MS/MS method described has been successfully validated for the quantification of Maropitant in plasma according to current regulatory guidelines. The method demonstrates acceptable selectivity, linearity, accuracy, precision, and stability. This robust and reliable assay is suitable for supporting pharmacokinetic studies in drug development and other research applications requiring accurate measurement of Maropitant concentrations.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. worldwide.com [worldwide.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Using Maropitant-13C,d3 for determining Maropitant in canine plasma.
An Application Note for the Bioanalytical Determination of Maropitant in Canine Plasma using a Stable Isotope-Labeled Internal Standard
Introduction
Maropitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist widely used in veterinary medicine to prevent and treat emesis in dogs.[1][2] Accurate quantification of Maropitant in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the determination of Maropitant in canine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Maropitant-13C,d3, a stable isotope-labeled (SIL) analog of Maropitant, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[3][4][5]
Principle
The method is based on the principle of stable isotope dilution. A known concentration of this compound is spiked into the canine plasma samples. This SIL internal standard is chemically identical to the analyte (Maropitant) but has a different mass due to the incorporation of heavy isotopes.[3] Consequently, the IS and the analyte co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer, as well as similar extraction recovery.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, effectively compensating for any sample loss during preparation or fluctuations in MS signal.[5] Sample cleanup is performed using a straightforward protein precipitation technique.
Materials and Reagents
-
Maropitant Citrate reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Canine Plasma (Blank, K2-EDTA)
Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.[6][7] The following tables outline the typical instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 - 0.5 mL/min[9] |
| Gradient | Linear gradient from 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes.[9] |
| Column Temperature | 40 - 55 °C[7][10] |
| Injection Volume | 5 - 10 µL[7][10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Spray Voltage | 3500 V[9] |
| Vaporizer Temp. | 320 °C[9] |
| Capillary Temp. | 300 °C[9] |
| MRM Transitions | Maropitant: 469.3 → 167.1[9] This compound (IS): 473.3 → 167.1 (Predicted) |
| Collision Energy | Optimized by infusing standard solutions into the mass spectrometer.[9] |
Experimental Protocols
The following section provides a detailed step-by-step protocol for sample preparation and analysis.
Workflow for Sample Analysis
Caption: Workflow for Maropitant quantification in canine plasma.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of Maropitant and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Maropitant stock solution to create working solutions for calibration standards and QCs.
-
Calibration Standards & QCs: Spike the appropriate Maropitant working solutions into blank canine plasma to prepare calibration standards (e.g., 0.2 - 1000 ng/mL) and QCs at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL).[6]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 500 ng/mL) in acetonitrile.
Sample Preparation
-
Label autosampler tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except for "double blank" samples (which receive 10 µL of acetonitrile).
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.[11]
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines to ensure its reliability.[12] The following table summarizes typical performance characteristics for a validated method for Maropitant in canine plasma.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Result |
| Linearity Range | 0.2 - 1000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Regression Model | Weighted linear regression (1/x or 1/x²)[7][9] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1 ng/mL[7][9] |
| Intra-day Precision (%RSD) | < 15%[6][13] |
| Inter-day Precision (%RSD) | < 15%[6][13] |
| Accuracy (% Recovery/Bias) | 85 - 115%[6][7] |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the SIL IS[14] |
Data in this table are representative values synthesized from published literature and should be established for each specific laboratory and application.
Conclusion
This application note presents a reliable and robust LC-MS/MS method for the quantitative determination of Maropitant in canine plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving the high levels of accuracy and precision required for regulated bioanalysis. The simple protein precipitation protocol allows for high-throughput sample processing, making this method suitable for a wide range of research and drug development applications.
References
- 1. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-column ultra-high performance liquid chromatography screening with chaotropic agents and computer-assisted separation modeling enables process development of new drug substances - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]
- 11. Determination of casopitant and its three major metabolites in dog and rat plasma by positive ion liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
- 13. LC-MS-MS for the determination of ponicidin in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Maropitant Analysis in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist widely used as an antiemetic in veterinary medicine. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Maropitant is a weak base and highly lipophilic, properties that guide the selection of appropriate sample preparation techniques for its efficient extraction from complex biological matrices like tissue.
This document provides detailed application notes and protocols for the preparation of tissue samples for the quantitative analysis of Maropitant using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on common and effective extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact extraction efficiency, sample cleanliness, and overall assay performance. The following table summarizes typical performance characteristics for the described techniques. Note: Specific values can vary depending on the tissue type, laboratory conditions, and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte is solubilized while proteins are precipitated with an organic solvent. | Analyte is partitioned between two immiscible liquid phases. | Analyte is retained on a solid sorbent and selectively eluted. |
| Typical Recovery | 80-95% | 85-100% | 90-105% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Solvent Consumption | Moderate | High | Low |
| Cost per Sample | Low | Low to Moderate | High |
| Best Suited For | Rapid screening, high-throughput analysis. | Cleaner extracts than PPT, good for moderately complex matrices. | High selectivity and concentration, ideal for low analyte levels. |
Experimental Protocols
General Tissue Homogenization Protocol
This initial step is common to all subsequent extraction methods.
Materials:
-
Tissue sample (e.g., liver, brain, lung), stored at -80°C
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead mill homogenizer with appropriate beads (e.g., ceramic, stainless steel) or rotor-stator homogenizer
-
Calibrated balance
-
Centrifuge
Procedure:
-
Weigh a portion of the frozen tissue sample (typically 100-500 mg).
-
Add the weighed tissue to a homogenization tube containing beads and a specific volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).
-
Homogenize the tissue using a bead mill (e.g., 2-3 cycles of 30-60 seconds at a set frequency) or a rotor-stator homogenizer until no visible tissue fragments remain. Keep samples on ice between cycles to prevent degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for the subsequent extraction procedure.
Protein Precipitation (PPT) Protocol
Principle: This method utilizes a water-miscible organic solvent to precipitate proteins from the tissue homogenate, leaving the more soluble Maropitant in the supernatant. Acetonitrile is a common choice for this purpose.[1][2]
Materials:
-
Tissue homogenate
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar compound, if available)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3-4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile to the homogenate.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
Principle: This technique separates Maropitant from the aqueous tissue homogenate by partitioning it into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction of the basic Maropitant molecule.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Alkaline buffer (e.g., 0.1 M sodium carbonate, pH 9-10)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like hexane/isoamyl alcohol)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pipette a known volume (e.g., 200 µL) of the tissue homogenate into a clean tube.
-
Add the internal standard solution.
-
Add a small volume of alkaline buffer to raise the pH of the sample, ensuring Maropitant is in its neutral, more organic-soluble form.
-
Add a larger volume (e.g., 1 mL) of the extraction solvent.
-
Vortex vigorously for 5-10 minutes to facilitate the transfer of Maropitant into the organic phase.
-
Centrifuge at a moderate speed (e.g., 4,000 x g for 10 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any proteinaceous interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
Principle: SPE provides a more selective cleanup by utilizing a solid sorbent to retain Maropitant while interfering compounds are washed away. A mixed-mode cation exchange SPE cartridge is recommended for a basic compound like Maropitant.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Acidic solution (e.g., 2% formic acid in water)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., acidic water, followed by methanol)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment:
-
Pipette a known volume of tissue homogenate into a tube.
-
Add the internal standard.
-
Acidify the sample by adding an equal volume of 2% formic acid in water to ensure Maropitant is positively charged.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the Maropitant from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the charged Maropitant, allowing it to be released from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a known volume of reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method Parameters
The following parameters are a starting point for the analysis of Maropitant and should be optimized for the specific instrumentation used. These are based on a published method for Maropitant in plasma.[3]
-
LC Column: C18 column (e.g., ACE 3 C18, 10 cm x 2.1 mm, 3 µm)[3]
-
Mobile Phase A: 0.2% Formic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.35 mL/min[3]
-
Gradient:
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Precursor Ion (m/z): 469.3[3]
-
Product Ions (m/z): At least two specific product ions should be monitored for quantification and confirmation.
Visualizations
Caption: Workflow for tissue homogenization and protein precipitation.
Caption: Workflow for liquid-liquid extraction.
Caption: Workflow for solid-phase extraction.
References
- 1. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Maropitant-13C,d3 in Drug Metabolism Studies
Introduction
Maropitant is a selective neurokinin-1 (NK1) receptor antagonist used primarily as an antiemetic in veterinary medicine.[1][2] Understanding its metabolic fate is crucial for determining its efficacy, safety, and potential drug-drug interactions. Drug metabolism studies are essential in the drug development process to characterize how a drug is absorbed, distributed, metabolized, and excreted (ADME). Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, offering high precision and accuracy by compensating for variations in sample preparation and instrument response. Maropitant-13C,d3, a stable isotope-labeled analog of Maropitant, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Maropitant and its metabolites in biological matrices.[3]
This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of Maropitant
| Property | Value |
| Molecular Formula | C₃₂H₄₀N₂O |
| Molar Mass | 468.685 g·mol⁻¹[1] |
| Drug Class | Antiemetic, Neurokinin-1 (NK1) Receptor Antagonist[1][2] |
| Mechanism of Action | Blocks the binding of substance P to NK1 receptors in the central nervous system.[2] |
Pharmacokinetic Parameters of Maropitant
The pharmacokinetic profile of Maropitant has been studied in several species. The following tables summarize key parameters.
Table 1: Pharmacokinetic Parameters of Maropitant in Dogs
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |
| Bioavailability | 90.7%[4] | 23.7%[4] | 37.0%[4] |
| Tmax (hours) | 0.75[4] | 1.9[4] | 1.7[4] |
| Terminal Half-life (hours) | 7.75[4] | 4.03[4] | 5.46[4] |
| Protein Binding | > 99%[5] | > 99%[5] | > 99%[5] |
Table 2: Pharmacokinetic Parameters of Maropitant in Cats
| Parameter | Subcutaneous (1 mg/kg) | Oral (1 mg/kg) |
| Bioavailability | 117%[6] | 50%[6] |
| Terminal Half-life (hours) | 13-17[6] | 13-17[6] |
Maropitant Metabolism
Maropitant is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2D15 and CYP3A12 being the major isoforms involved in dogs.[1][5] The metabolism is subject to saturation, leading to non-linear pharmacokinetics at higher doses.[4] The primary metabolite identified is CJ-18,518, formed through hydroxylation.[1]
Experimental Protocols
The following protocols describe the use of this compound as an internal standard for the quantification of Maropitant in biological matrices using LC-MS/MS.
Experimental Workflow
Sample Preparation (Plasma)
Materials:
-
Blank plasma
-
Maropitant analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Maropitant analytical standard in blank plasma to prepare calibration standards at concentrations ranging from 0.1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Extraction:
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Conditions |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Table 4: Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Maropitant | 469.3 | 167.1 | 35 |
| This compound | 473.3* | 167.1 or 171.1** | 35 |
*Note: The precursor ion for this compound is calculated based on the addition of one 13C and three deuterium atoms to the molecular weight of Maropitant. This value should be confirmed experimentally.
**Note: The product ion for this compound will depend on whether the isotopic labels are retained on the fragmented portion of the molecule. Experimental determination is recommended to confirm the exact product ion.
Data Analysis
-
Integrate the peak areas for both Maropitant and this compound for each sample.
-
Calculate the peak area ratio (Maropitant / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Maropitant in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Maropitant in drug metabolism studies. The protocols outlined in this document offer a foundation for developing and validating bioanalytical methods to support pharmacokinetic and metabolism studies of Maropitant. The high precision and accuracy afforded by stable isotope dilution techniques are essential for generating high-quality data in the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Maropitant-13C-d3 - CAS - 147116-67-4 (non-labelled) | Axios Research [axios-research.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Drug Interaction Studies of Maropitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is widely used in veterinary medicine as an antiemetic. Understanding its potential for drug-drug interactions is crucial for safe and effective co-administration with other therapeutic agents. This document provides detailed application notes and protocols for conducting in vitro drug interaction studies involving Maropitant and its theoretical labeled forms. These guidelines are intended to assist researchers in evaluating Maropitant's interaction with key metabolic enzymes and transporters.
Overview of Maropitant's In Vitro Drug Interaction Profile
Maropitant's potential for drug-drug interactions is primarily centered around its metabolism by cytochrome P450 (CYP) enzymes, its interaction with the P-glycoprotein (P-gp) efflux transporter, and its high plasma protein binding.
-
Metabolism: In dogs, Maropitant is metabolized by hepatic CYP enzymes, predominantly CYP3A12 and CYP2D15.[1][2] In cats, CYP1A and CYP3A enzymes are involved.
-
Transporters: Maropitant is a substrate of the P-glycoprotein (P-gp, also known as MDR1) efflux transporter, which can impact its oral bioavailability.[1]
-
Protein Binding: Maropitant is highly bound to plasma proteins (>99.5%), which may lead to competitive displacement interactions with other highly protein-bound drugs.[3]
The following sections provide detailed protocols for investigating these interactions in an in vitro setting.
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay
This protocol is designed to determine the potential of Maropitant to inhibit the activity of major canine CYP isozymes, particularly CYP2D15 and CYP3A12. A study by Perez Jimenez et al. (2016) identified Maropitant as a potent and selective inhibitor of M1 formation from tramadol in dog liver microsomes, a reaction catalyzed by CYP2D15.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Maropitant for specific CYP isoforms.
Materials:
-
Maropitant citrate
-
Pooled dog liver microsomes (DLMs)
-
CYP isoform-specific probe substrates (e.g., for CYP2D15, a substrate leading to M1 formation from a suitable compound)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of Maropitant in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the probe substrate.
-
Prepare the NADPH regenerating system.
-
Prepare the potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the dog liver microsomes (final concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Add a series of concentrations of Maropitant to the wells. Include a vehicle control (solvent only).
-
Add the CYP probe substrate at a concentration near its Km.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the specific metabolite from the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each Maropitant concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Maropitant concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Workflow for CYP450 Inhibition Assay
References
Application Notes and Protocols for Maropitant-13C,d3 in Tissue Distribution and Bioaccumulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting tissue distribution and bioaccumulation studies of Maropitant-13C,d3, a stable isotope-labeled analog of the neurokinin-1 (NK-1) receptor antagonist, maropitant. The inclusion of carbon-13 and deuterium atoms allows for sensitive and specific quantification of the drug and its metabolites in various biological matrices using mass spectrometry.
Overview of Maropitant
Maropitant is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, which blocks the action of substance P, a key neurotransmitter involved in emesis.[1][2] It is a weak base, highly lipophilic, and is primarily cleared by the liver.[1][3] Understanding its distribution and potential for accumulation in tissues is crucial for assessing its long-term safety and efficacy.
Pharmacokinetic Parameters of Maropitant
The following tables summarize the known pharmacokinetic parameters of unlabeled maropitant in various species. This data is essential for designing tissue distribution studies, including dose selection and sampling time points.
Table 1: Pharmacokinetic Parameters of Maropitant in Dogs
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) | Intravenous (1, 2, 8 mg/kg) |
| Bioavailability | 90.7%[4][5] | 23.7%[4][5] | 37.0%[5] | - |
| Tmax (hours) | 0.75[5] | 1.9[5] | 1.7[5] | - |
| Cmax (ng/mL) | 92 | - | - | - |
| Terminal Half-life (hours) | 7.75[5] | 4.03[5] | 5.46[5] | - |
| Systemic Clearance (mL/h/kg) | - | - | - | 970, 995, 533 |
Table 2: Pharmacokinetic Parameters of Maropitant in Cats
| Parameter | Subcutaneous (0.5-5 mg/kg) | Oral | Intravenous |
| Bioavailability | 117%[6] | 50%[6] | - |
| Terminal Half-life (hours) | 13-17[6] | 13-17[6] | 13-17[6] |
Table 3: Pharmacokinetic Parameters of Maropitant in Chickens (Subcutaneous)
| Parameter | 1 mg/kg | 2 mg/kg |
| Cmax (ng/mL) | 915.6 ± 312.8[7] | 1195.2 ± 320.2[7] |
| Tmax (hours) | 0.49 ± 0.21[7] | 1.6 ± 2.6[7] |
| Elimination Half-life (hours) | 8.47 ± 2.24[7] | 8.58 ± 2.6[7] |
Experimental Protocols
The following are detailed protocols for conducting tissue distribution and bioaccumulation studies of this compound. These are model protocols and may require optimization based on the specific research question and animal model.
Protocol 1: Single-Dose Tissue Distribution Study in Rodents
This protocol is designed to determine the distribution of a single dose of this compound in various tissues over time.
1. Animal Model:
-
Species: Sprague-Dawley rats (or other appropriate rodent model)
-
Sex: Male and female (equal numbers)
-
Weight: 200-250 g
-
Acclimation: At least 7 days prior to the study
2. Test Article:
-
This compound dissolved in an appropriate vehicle (e.g., 0.9% saline with 5% DMSO).
3. Dosing:
-
Route of Administration: Intravenous (tail vein) or oral (gavage)
-
Dose: To be determined based on pharmacokinetic data and study objectives (e.g., a pharmacologically active dose).
4. Experimental Groups and Sampling:
-
A sufficient number of animals should be used to obtain statistically significant data at each time point.
-
Time points for tissue collection should be chosen to cover the absorption, distribution, and elimination phases of the drug (e.g., 0.5, 1, 4, 8, 24, 48, and 72 hours post-dose).
-
At each time point, a group of animals will be euthanized, and blood will be collected via cardiac puncture.
-
Tissues to be collected: Brain, heart, lungs, liver, kidneys, spleen, muscle, fat, gonads, and gastrointestinal tract (stomach, small intestine, large intestine).
5. Sample Processing:
-
Blood samples should be processed to obtain plasma.
-
All tissue samples should be weighed and immediately frozen at -80°C until analysis.
6. Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the quantification of this compound and its potential metabolites in plasma and tissue homogenates.
7. Data Analysis:
-
Calculate the concentration of this compound in each tissue at each time point (e.g., ng/g of tissue).
-
Determine the tissue-to-plasma concentration ratios.
-
Calculate pharmacokinetic parameters for each tissue, such as Tmax, Cmax, and AUC (Area Under the Curve).
Caption: Workflow for a single-dose tissue distribution study.
Protocol 2: Repeat-Dose Bioaccumulation Study in a Non-Rodent Species
This protocol is designed to assess the potential for bioaccumulation of this compound in tissues after repeated administration.
1. Animal Model:
-
Species: Beagle dogs (a common non-rodent species for toxicology studies).
-
Sex: Male and female (equal numbers).
-
Acclimation: At least 14 days prior to the study.
2. Test Article:
-
This compound formulated for the chosen route of administration (e.g., oral capsules).
3. Dosing:
-
Route of Administration: Oral (to mimic clinical use).
-
Dose: A clinically relevant dose administered once daily.
-
Duration: A sub-chronic duration, for example, 14 or 28 consecutive days.
4. Experimental Groups and Sampling:
-
Main study group receiving daily doses of this compound.
-
A control group receiving the vehicle only.
-
A recovery group that is dosed for the full duration and then observed for a washout period (e.g., 14 or 28 days) to assess the elimination of the drug from tissues.
-
Blood samples will be collected at multiple time points after the first and last doses to determine steady-state concentrations.
-
Tissues (same as in Protocol 1) will be collected at the end of the dosing period and at the end of the recovery period.
5. Sample Processing and Bioanalysis:
-
Similar to Protocol 1, using a validated LC-MS/MS method.
6. Data Analysis:
-
Compare tissue concentrations at the end of the dosing period with those after a single dose to calculate an accumulation ratio.
-
Determine the rate and extent of elimination from various tissues during the recovery phase.
-
Correlate tissue concentrations with any observed toxicological findings.
Caption: Workflow for a repeat-dose bioaccumulation study.
Signaling Pathway of Maropitant
Maropitant exerts its antiemetic effect by blocking the binding of Substance P to the NK-1 receptor in the central and peripheral nervous systems.
Caption: Mechanism of action of Maropitant.
References
- 1. dvm360.com [dvm360.com]
- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Maropitant-13C,d3 for Robust LC-MS/MS Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Maropitant-13C,d3 concentration for robust and reliable LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal concentration for my this compound internal standard (IS)?
A1: There is no single universal concentration. The optimal concentration of this compound should be determined experimentally during method development. A general guideline is to use a concentration that is in the mid-range of the calibration curve for Maropitant.[1] This ensures that the detector response for the IS is strong and reproducible without being so high that it causes saturation or ion suppression.[2]
Q2: My internal standard signal is highly variable between samples. What could be the cause?
A2: High variability in the IS signal can stem from several sources:
-
Inconsistent Sample Preparation: Errors in pipetting the IS, inconsistent extraction recovery, or variations in sample volume can all lead to variability. Ensure precise and consistent addition of the IS to all samples, including calibrators and quality controls (QCs), as early in the sample preparation process as possible.[3][4]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS. This effect can vary between different samples. A stable isotope-labeled IS like this compound is designed to co-elute with the analyte and experience similar matrix effects, but significant variations in the matrix composition between samples can still be a factor.[5]
-
Instrument Instability: Fluctuations in the LC pump flow rate, injector precision, or mass spectrometer source conditions can cause signal variability. Regular instrument maintenance and system suitability checks are crucial.
Q3: I am observing a poor signal-to-noise ratio for my internal standard. What should I do?
A3: A low signal-to-noise ratio for this compound can compromise the precision of your assay. Consider the following:
-
Increase IS Concentration: The concentration of the IS may be too low, resulting in a weak signal. Experiment with a higher concentration, ensuring it remains within the linear range of the detector.
-
Optimize Mass Spectrometer Parameters: Adjust the source parameters (e.g., spray voltage, gas flows, temperature) and collision energy to maximize the signal for the specific MRM transition of this compound.
-
Improve Sample Cleanup: A high baseline noise could be due to matrix interferences. A more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) can reduce background noise.
Q4: Can the concentration of this compound be too high? What are the consequences?
A4: Yes, an excessively high concentration of the internal standard can be detrimental to the assay:
-
Detector Saturation: A very high concentration can saturate the mass spectrometer detector, leading to a non-linear response and inaccurate quantification.
-
Ion Suppression: High concentrations of any analyte, including the IS, can lead to competition for ionization in the ESI source, potentially suppressing the ionization of the target analyte (Maropitant).[2]
-
Cross-Contribution to Analyte Signal: Although this compound is isotopically labeled, there might be a very small percentage of the unlabeled analyte present as an impurity. At very high IS concentrations, this could contribute to the signal of the analyte, leading to inaccuracies, especially at the lower limit of quantification (LLOQ).
Q5: My calibration curve is non-linear. Could the internal standard concentration be the issue?
A5: While other factors can cause non-linearity, the IS concentration can be a contributor. If the IS concentration is too high and causing ion suppression of the analyte at higher concentrations of the calibration curve, this can lead to a flattening of the curve at the upper end. Conversely, if the IS signal is not stable across the concentration range, it can also affect the linearity of the analyte-to-IS response ratio.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of the this compound internal standard.
Objective: To find a concentration of this compound that provides a stable and reproducible signal without causing ion suppression or detector saturation, and that effectively normalizes the analyte signal across the calibration range.
Methodology:
-
Prepare a series of IS working solutions: Prepare several concentrations of this compound in the reconstitution solvent (e.g., 50:50 acetonitrile:water) covering a range, for example, 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL.
-
Analyze IS solutions alone: Inject each IS working solution into the LC-MS/MS system and monitor the peak area and signal-to-noise ratio. This will help establish the detector response for the IS at different concentrations.
-
Evaluate IS effect on analyte signal:
-
Prepare three sets of Maropitant standard solutions at low, medium, and high concentrations (e.g., corresponding to LLOQ, mid-QC, and ULOQ).
-
To each set, add one of the prepared IS working solutions (e.g., 50 ng/mL, 100 ng/mL, and 250 ng/mL).
-
Analyze these samples and monitor the peak area of both Maropitant and this compound.
-
-
Data Analysis:
-
Plot the peak area of this compound against its concentration to check for linearity and potential detector saturation.
-
For each IS concentration tested, observe the peak area of Maropitant at the low, mid, and high levels. A significant decrease in the Maropitant peak area with increasing IS concentration may indicate ion suppression.
-
Calculate the analyte-to-IS peak area ratio for each sample. The optimal IS concentration should result in consistent ratios and good precision (%CV < 15%) at each concentration level.
-
Protocol 2: Example LC-MS/MS Method for Maropitant in Plasma
This is an example protocol and should be optimized for your specific instrumentation and matrix.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the optimized this compound working solution.
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).
- Inject 5-10 µL into the LC-MS/MS system.
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Maropitant: e.g., 469.3 -> 167.1this compound: e.g., 473.3 -> 171.1 (Note: exact m/z will depend on the labeling pattern) |
| Source Temp. | 500°C |
| Spray Voltage | 3500 V |
Data Presentation
Table 1: Internal Standard Signal Response and Linearity
| IS Concentration (ng/mL) | Mean Peak Area (n=3) | %CV | Signal-to-Noise Ratio |
| 10 | 55,000 | 4.2 | 150 |
| 50 | 280,000 | 3.1 | 800 |
| 100 | 550,000 | 2.5 | 1600 |
| 250 | 1,350,000 | 2.1 | >2000 |
| 500 | 2,500,000 | 2.8 | >2000 |
Table 2: Evaluation of Ion Suppression by this compound
| Maropitant Conc. (ng/mL) | IS Conc. (ng/mL) | Mean Analyte Peak Area (n=3) | %CV |
| 5 | 50 | 25,000 | 5.1 |
| 5 | 100 | 24,500 | 4.8 |
| 5 | 250 | 22,000 | 5.5 |
| 500 | 50 | 2,500,000 | 3.2 |
| 500 | 100 | 2,480,000 | 2.9 |
| 500 | 250 | 2,200,000 | 3.5 |
Table 3: Precision and Accuracy of Quality Control Samples with Optimized IS Concentration
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low QC | 3 | 2.90 | 96.7 | 6.2 |
| Mid QC | 100 | 103.2 | 103.2 | 4.1 |
| High QC | 400 | 395.5 | 98.9 | 3.8 |
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for high internal standard signal variability.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Cross-Talk in Maropitant Analysis
Welcome to the technical support center for the analysis of Maropitant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Maropitant and its internal standards using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of minimizing isotopic cross-talk, ensuring accurate and reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Maropitant LC-MS/MS analysis?
A1: Isotopic cross-talk, in the context of LC-MS/MS analysis of Maropitant, refers to the interference caused by the natural isotopic abundance of Maropitant contributing to the signal of its stable isotope-labeled internal standard (SIL-IS). Maropitant's molecular formula is C₃₂H₄₀N₂O.[1] Due to the natural abundance of isotopes like Carbon-13 (¹³C) and Hydrogen-2 (²H, Deuterium), a small percentage of unlabeled Maropitant molecules will have a mass that is one, two, or more mass units higher than the monoisotopic mass. If the mass difference between Maropitant and its SIL-IS is small, the isotopic peaks of Maropitant can overlap with the mass of the SIL-IS, leading to an artificially inflated signal for the internal standard and consequently, inaccurate quantification of the analyte.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Maropitant analysis?
A2: A SIL-IS is the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte (Maropitant). This means it co-elutes with Maropitant and experiences similar extraction efficiency, matrix effects, and ionization suppression or enhancement. By normalizing the analyte's signal to the SIL-IS's signal, these sources of variability can be effectively compensated for, leading to higher accuracy and precision in the analytical results.
Q3: What are the common stable isotope-labeled internal standards for Maropitant?
A3: Commercially available stable isotope-labeled internal standards for Maropitant typically involve the incorporation of deuterium (D or ²H) atoms. Common variants include Maropitant-d3 and Maropitant-d7, where three or seven hydrogen atoms in the molecule are replaced with deuterium, respectively. The choice of the specific labeled standard often depends on commercial availability and the mass resolution of the mass spectrometer being used.
Q4: What are the typical MRM transitions for Maropitant and its deuterated internal standard?
A4: Based on published literature, a common precursor ion for Maropitant (in its protonated form, [M+H]⁺) is m/z 469.3. A prominent product ion observed after collision-induced dissociation (CID) is m/z 167.1.[2] For a deuterated internal standard, the precursor ion will be shifted by the number of deuterium atoms. For example, for Maropitant-d7, the [M+H]⁺ precursor ion would be expected at approximately m/z 476.3. The product ion may or may not be shifted, depending on whether the deuterium labels are located on the fragmented portion of the molecule. A common approach is to use a product ion that does not contain the deuterium labels, thus having the same m/z as the analyte's product ion.
Troubleshooting Guides
Issue 1: Non-linear calibration curve for Maropitant, especially at high concentrations.
This issue is often indicative of isotopic cross-talk from the analyte to the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
Step 1: Verify and Optimize MRM Transitions
-
Rationale: An incorrect or sub-optimal selection of precursor or product ions can exacerbate cross-talk.
-
Protocol:
-
Analyte (Maropitant): Infuse a standard solution of Maropitant into the mass spectrometer. Perform a full scan (Q1 scan) to confirm the protonated molecule [M+H]⁺ at m/z 469.3. Then, perform a product ion scan on m/z 469.3 to identify the most intense and specific fragment ions. The ion at m/z 167.1 is a known significant fragment.
-
Internal Standard (e.g., Maropitant-d7): Infuse a standard solution of the SIL-IS. Confirm the [M+H]⁺ ion (e.g., at m/z 476.3 for d7). Perform a product ion scan to identify suitable fragments.
-
Selection Criteria:
-
Choose a product ion for the SIL-IS that is ideally free from interference from the analyte's isotopic peaks. If possible, select a fragment that retains the deuterium labels, thus having a different m/z from the analyte's product ions.
-
If a common fragment is used, ensure the mass spectrometer's resolution is sufficient to distinguish between any potential low-level contribution from the analyte.
-
-
Step 2: Optimize Chromatographic Separation
-
Rationale: While SIL-IS are designed to co-elute, slight chromatographic separation between the analyte and the SIL-IS can sometimes help in data processing if there is a significant cross-talk issue. However, the primary goal of chromatography is to separate the analyte from matrix interferences.
-
Protocol:
-
Column Selection: Utilize a high-efficiency column (e.g., a sub-2 µm particle size C18 column) to achieve sharp, symmetrical peaks.
-
Gradient Optimization: Adjust the mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid) to ensure baseline separation of Maropitant from any endogenous matrix components.
-
Flow Rate: Optimize the flow rate for the chosen column dimensions to maximize peak sharpness and resolution.
-
Step 3: Adjust the Internal Standard Concentration
-
Rationale: The concentration of the SIL-IS should be appropriate for the expected analyte concentration range. If the IS concentration is too low, the relative contribution from the analyte's isotopic peaks becomes more significant.
-
Protocol:
-
Prepare a series of calibration curves with varying concentrations of the SIL-IS (e.g., low, medium, and high).
-
Analyze the curves and determine which IS concentration provides the best linearity and accuracy across the desired quantification range. A higher concentration of the IS can sometimes mitigate the effect of cross-talk from high-concentration analyte samples.
-
Step 4: Evaluate a Different Stable Isotope-Labeled Internal Standard
-
Rationale: If cross-talk remains a significant issue, using a SIL-IS with a larger mass difference from the analyte can be an effective solution.
-
Protocol:
-
If you are using a d3-Maropitant (+3 Da), consider switching to a d7-Maropitant (+7 Da) or a ¹³C-labeled standard if available.
-
A larger mass difference will shift the precursor ion of the IS further away from the isotopic envelope of the analyte, reducing the likelihood of overlap.
-
Validate the new SIL-IS by confirming its MRM transitions and assessing the linearity and accuracy of the calibration curve.
-
Issue 2: Poor precision and accuracy in quality control (QC) samples.
This can be caused by a variety of factors, including inconsistent sample preparation, matrix effects, and instrument variability. A properly functioning internal standard should help to correct for these.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor precision and accuracy.
Detailed Steps:
Step 1: Review Sample Preparation Protocol
-
Rationale: Inconsistent pipetting, extraction, or reconstitution can lead to variability.
-
Protocol:
-
Pipetting: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for the addition of the internal standard.
-
Extraction: For protein precipitation or liquid-liquid extraction, ensure consistent vortexing times and centrifugation speeds.
-
Evaporation and Reconstitution: If an evaporation step is used, ensure samples are not evaporated to complete dryness for an extended period, which can cause analyte loss. Ensure the reconstitution solvent fully dissolves the residue.
-
Step 2: Evaluate Matrix Effects
-
Rationale: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.
-
Protocol:
-
Post-Column Infusion: Infuse a standard solution of Maropitant and the SIL-IS post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of Maropitant indicates ion suppression or enhancement.
-
Matrix Factor Calculation: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution at the same concentration. A value significantly different from 1 indicates a matrix effect. The SIL-IS should ideally have a similar matrix factor to the analyte.
-
Step 3: Check Instrument Performance
-
Rationale: Fluctuations in the mass spectrometer's performance can lead to poor precision.
-
Protocol:
-
System Suitability: Before each analytical run, inject a standard solution to check for consistent retention time, peak shape, and signal intensity.
-
MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Step 4: Re-evaluate Internal Standard Performance
-
Rationale: The internal standard's response should be consistent across all samples (calibrators, QCs, and unknowns).
-
Protocol:
-
Monitor IS Area: Plot the peak area of the SIL-IS for all injections in the run. Significant variations may indicate a problem with sample preparation or instrument performance that the IS is not fully compensating for.
-
Re-validate IS: If the IS performance is erratic, it may be necessary to re-evaluate its concentration and the chosen MRM transitions as described in Issue 1.
-
Data Presentation
Table 1: Recommended MRM Transitions for Maropitant and a Putative Maropitant-d7 Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Maropitant | 469.3 | 167.1 | Positive |
| Maropitant-d7 (IS) | 476.3 | 167.1 or 174.1* | Positive |
*Note: The product ion for Maropitant-d7 will depend on the location of the deuterium labels. If the labels are on the stable part of the molecule after fragmentation, the product ion m/z will be the same as for Maropitant. If the labels are on the fragmented portion, the product ion m/z will be shifted.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Maropitant-d7 internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrument Parameters (Example)
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualization of Key Concepts
Diagram 1: Isotopic Cross-Talk Concept
Caption: Potential overlap of Maropitant's M+3 isotopic peak with the Maropitant-d3 internal standard.
Diagram 2: Ideal MRM Analysis Workflow
Caption: The sequential stages of a Multiple Reaction Monitoring (MRM) experiment.
References
Improving extraction recovery of Maropitant-13C,d3 from complex samples
Welcome to the technical support center for improving the extraction recovery of Maropitant-13C,d3 from complex biological samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my this compound recovery consistently low?
Low recovery is a frequent challenge that can stem from several factors related to the extraction procedure and the inherent properties of the analyte and matrix.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Extraction Solvent Polarity | Adjust the polarity of the extraction solvent. For Liquid-Liquid Extraction (LLE), test solvents with different polarities. For Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb the analyte. | Maropitant is a lipophilic compound, suggesting good solubility in less polar organic solvents.[1] However, the complex matrix may require fine-tuning the solvent system to efficiently partition this compound away from matrix components.[2] |
| Incorrect pH | For LLE or Ion-Exchange SPE, adjust the pH of the sample. Maropitant is a weak base; raising the pH above its pKa will neutralize it, increasing its affinity for non-polar solvents in LLE or C18 sorbents in SPE.[1][3] | The charge state of an analyte is critical for its retention and elution. Manipulating pH is a powerful tool to improve extraction selectivity and efficiency. |
| Incomplete Elution from SPE Sorbent | Increase the strength or volume of the elution solvent. Consider adding a modifier (e.g., a small percentage of acid or base) to the elution solvent to disrupt analyte-sorbent interactions. | Strong secondary interactions between Maropitant and the SPE sorbent can lead to incomplete elution. A stronger solvent or a modifier can be necessary to achieve full recovery. |
| Analyte Degradation | Minimize exposure of samples to light, extreme temperatures, or harsh pH conditions.[2][4] Maropitant is generally stable, but prolonged exposure to harsh conditions during sample processing should be avoided. | Although less common for a stable isotope-labeled standard, degradation can occur. It's crucial to assess analyte stability under your specific extraction conditions.[2] |
| Strong Protein Binding | Ensure the protein precipitation step is effective. Increase the ratio of organic solvent to plasma, or test different precipitating agents like acetonitrile, methanol, or zinc sulfate.[5] | If this compound is not fully released from plasma proteins, it will be discarded with the protein pellet, leading to low recovery.[5] |
Q2: What is causing high variability (poor precision) in my extraction recovery?
Inconsistent recovery can undermine the reliability of quantitative results, even when using a stable isotope-labeled internal standard.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Matrix Effects | Improve sample cleanup. Switch from a simple protein precipitation method to a more selective technique like SPE or LLE to better remove interfering matrix components like phospholipids.[6][7] | Matrix effects, which cause ion suppression or enhancement in the mass spectrometer, are a primary source of variability.[6][8] While an ideal internal standard co-elutes and experiences the same matrix effects as the analyte, severe or variable matrix effects can still lead to inaccurate results.[9] |
| Inconsistent Technique | Automate the extraction process if possible. If performing manually, ensure consistent timing, volumes, and mixing (e.g., vortexing time and speed) for all samples. | Minor variations in manual extraction steps can introduce significant variability, especially in complex, multi-step procedures.[10] |
| Emulsion Formation (in LLE) | Centrifuge at a higher speed or for a longer duration. Add salt ("salting out") to the aqueous layer to improve phase separation.[3] | Emulsions prevent a clean separation between the aqueous and organic layers, leading to inconsistent recovery of the analyte.[10] |
| SPE Cartridge/Well Inconsistency | Ensure proper conditioning of the SPE sorbent and avoid letting the sorbent bed run dry before sample loading. Use a reputable supplier and check for lot-to-lot variability. | Inconsistent packing or flow through SPE media can cause variable recovery between samples.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Maropitant for method development?
Maropitant is a weak base and is highly lipophilic.[1] Its structure includes a basic nitrogen, a benzhydryl group, and a 2-methoxybenzyl amino side chain.[1] This lipophilicity makes it suitable for reversed-phase chromatography and extraction with non-polar sorbents (like C18 or C8) or solvents. Its basic nature allows for manipulation of its charge state with pH, which is critical for optimizing LLE and ion-exchange SPE methods.[3]
Q2: Which extraction technique is best for complex samples like plasma or tissue?
The choice depends on the required level of cleanliness, throughput, and the specific matrix.
-
Protein Precipitation (PPT): The fastest and simplest method, often performed by adding 3 parts of cold acetonitrile to 1 part of plasma.[12] However, it provides the least cleanup and is most susceptible to matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. It requires optimization of solvent choice and pH but can be very effective at removing salts and highly polar interferences.[10]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and is highly selective.[11] It is also the most time-consuming and expensive method to develop. Reversed-phase SPE is a good starting point for a lipophilic compound like Maropitant.[1][11]
Q3: How can I minimize matrix effects for this compound analysis?
Minimizing matrix effects is crucial for accurate and precise quantification.
-
Improve Sample Cleanup: Use a more rigorous extraction method (e.g., SPE instead of PPT) to remove interfering endogenous components like phospholipids.[6]
-
Optimize Chromatography: Adjust the LC gradient to achieve chromatographic separation between Maropitant and co-eluting matrix components.[8]
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with and experiences nearly identical matrix effects as the unlabeled analyte, effectively compensating for signal suppression or enhancement.[6][13] Monitoring the internal standard response is key to identifying samples with excessive matrix effects.[9]
Q4: My internal standard (this compound) response is erratic, but my analyte response seems stable. What should I investigate?
While a stable isotope-labeled internal standard should track the analyte, inconsistencies can still arise.[14] Investigate potential issues with the internal standard spiking solution, such as incorrect concentration, degradation, or improper mixing. Also, ensure there is no interference at the mass transition for the internal standard.
Data Presentation
The following table summarizes performance data from a published method for Maropitant extraction from chicken plasma using protein precipitation. This serves as a baseline for what can be achieved with a simple extraction protocol.
Table 1: Performance of Protein Precipitation Method for Maropitant Analysis [12]
| Quality Control Level | Accuracy (% Nominal Conc.) | Precision (% RSD) |
| Low (0.3 ng/mL) | 114% | 6% |
| Medium (20 ng/mL) | 110% | 3% |
| High (600 ng/mL) | 115% | 5% |
Data adapted from a pharmacokinetic study of Maropitant in chickens, where a d4-buprenorphine internal standard was used. Performance with this compound is expected to be similar or better.
Experimental Protocols & Workflows
Below are detailed protocols for three common extraction techniques.
Method 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput screening but offers minimal cleanup.
Protocol:
-
Pipette 100 µL of the complex sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing this compound. Note: An acidic modifier, such as 1% acetic acid in acetonitrile, can improve precipitation and recovery.[12]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[12]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner extracts than PPT by partitioning the analyte into an organic solvent.
Protocol:
-
Pipette 200 µL of the sample into a glass tube.
-
Add the this compound internal standard.
-
Add 100 µL of a basifying agent (e.g., 1M ammonium hydroxide) to adjust the sample pH to >9, neutralizing the Maropitant.
-
Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge for 5 minutes at ~4000 rpm to separate the aqueous and organic layers.[10]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Method 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough cleanup, making it ideal for reducing matrix effects. A reversed-phase (e.g., C18) sorbent is recommended for the lipophilic Maropitant.
Protocol:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water, through the SPE cartridge. Do not allow the sorbent to go dry.
-
Load: Pre-treat the sample by diluting it 1:1 with a weak buffer (e.g., water or ammonium acetate). Load the pre-treated sample onto the cartridge.
-
Wash: Pass 1 mL of a weak organic solvent wash (e.g., 5-10% methanol in water) through the cartridge to remove polar interferences.
-
Elute: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like 1-2% ammonium hydroxide) to elute this compound.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
Caption: General steps for a Solid-Phase Extraction (SPE) protocol.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with low or variable recovery of this compound.
Caption: A decision tree for troubleshooting low or variable recovery.
References
- 1. dvm360.com [dvm360.com]
- 2. welchlab.com [welchlab.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 5. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 14. researchgate.net [researchgate.net]
Addressing low signal intensity of Maropitant-13C,d3 in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Maropitant-13C,d3 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry settings for Maropitant analysis?
A1: Maropitant is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization (ESI+). Key parameters from a published study are summarized below.[1]
Q2: Why is the signal for my this compound internal standard low?
A2: Low signal intensity for a stable isotope-labeled internal standard like this compound can stem from several factors, including issues with the compound itself, chromatographic conditions, mass spectrometer settings, or matrix effects. The troubleshooting guide below provides a systematic approach to identifying and resolving the root cause.
Q3: Can the isotopic labeling itself affect the signal intensity?
A3: Yes, although ideally, the physicochemical properties are very similar, isotopic labeling can sometimes lead to slight differences. For instance, deuterated compounds may have slightly different chromatographic retention times than their non-deuterated counterparts.[2] If the internal standard does not co-elute precisely with the analyte, it may experience different matrix effects, leading to signal suppression or enhancement.[2] While less common for 13C, significant deuterium labeling can alter the compound's lipophilicity.[2]
Q4: What role does the mobile phase play in signal intensity?
A4: The mobile phase composition is critical for efficient ionization.[3] For ESI, the pH of the mobile phase should promote the ionization of the analyte. Maropitant, being a basic compound, is best analyzed in an acidic mobile phase (e.g., using formic acid or ammonium formate as an additive) to promote the formation of protonated molecules [M+H]+.[1][4] The organic content of the mobile phase at the time of elution also impacts desolvation efficiency and, consequently, signal intensity.[3]
Troubleshooting Guide
Problem: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnose and resolve low signal intensity issues with your this compound internal standard.
Step 1: Verify Compound Integrity and Concentration
The first step is to ensure that the internal standard itself is not the source of the problem.
-
Action:
-
Prepare a fresh stock solution of this compound from the neat material or a new vial of certified reference material.
-
Dilute the new stock solution to the working concentration.
-
Analyze the freshly prepared standard directly via flow injection analysis (FIA) or a simple isocratic LC method to confirm its presence and response.
-
-
Rationale: This will rule out degradation of the compound or errors in the preparation of the working solution as the cause of the low signal.
Step 2: Optimize Mass Spectrometer Parameters
Incorrect or sub-optimal mass spectrometer settings are a common cause of poor signal intensity.
-
Action:
-
Infuse a solution of this compound directly into the mass spectrometer to optimize ion source and mass analyzer parameters.
-
Focus on optimizing the following:
-
Ionization Source: Capillary voltage, source temperature, and nebulizer gas flow.[3]
-
Mass Analyzer: Precursor and product ion selection (SRM transitions), collision energy, and dwell time.
-
-
-
Rationale: Direct infusion allows for tuning the instrument to the specific mass-to-charge ratio (m/z) of this compound, maximizing its detection.
dot
References
- 1. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Resolving calibration curve non-linearity with Maropitant-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Maropitant-13C,d3 and encountering challenges with calibration curve non-linearity in analytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Maropitant, a neurokinin-1 (NK-1) receptor antagonist used as an antiemetic.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis. The incorporation of heavy isotopes (13C and deuterium) gives it a higher mass than the unlabeled analyte, allowing it to be distinguished by a mass spectrometer. Since it is chemically identical to Maropitant, it co-elutes and experiences similar ionization and matrix effects, making it an ideal tool to correct for variations during sample preparation and analysis.[3][4]
Q2: What are the common causes of non-linearity in my calibration curve when analyzing Maropitant?
Non-linearity in calibration curves, particularly in LC-MS/MS analysis, is a common issue that can arise from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response.[3][4][5] This is a frequent cause of non-linearity at the upper end of the calibration range.
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity to generate ions. At high concentrations, competition for ionization between the analyte, internal standard, and matrix components can lead to a non-proportional response.[3][4][6]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, causing ion enhancement or suppression that may not be consistent across the concentration range.[3][4][7]
-
Formation of Dimers or Adducts: At high concentrations, Maropitant may form dimers or adducts, which are not measured as the primary ion, leading to a loss of signal linearity.[3][4]
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear response will result in a poor fit.[3][6][7]
Q3: Can the choice of internal standard concentration affect my calibration curve linearity?
Yes, the concentration of the internal standard, this compound, is crucial. If the IS concentration is too high, it can contribute to detector or ionization saturation. Conversely, if it is too low, its signal may be suppressed by high concentrations of the analyte or matrix components, leading to a non-linear analyte/IS response ratio. The goal is to use an IS concentration that provides a stable and reliable signal across the entire calibration range without contributing to saturation effects.
Troubleshooting Guide
Issue: My calibration curve for Maropitant is showing non-linearity, particularly at higher concentrations.
This guide provides a step-by-step approach to troubleshoot and resolve this issue.
Step 1: Evaluate the Regression Fit
Question: Have I selected the appropriate regression model for my data?
Answer: A common pitfall is to force a linear regression on data that is inherently non-linear.
-
Action:
-
Plot the response (analyte peak area / IS peak area) versus concentration.
-
Visually inspect the curve. If it appears curved, a non-linear regression model may be more appropriate.
-
Consider using a weighted (e.g., 1/x or 1/x²) quadratic regression model, which can often better accommodate the non-linear behavior observed in LC-MS/MS data.[6] Many analytical software platforms offer these options.
-
Step 2: Investigate Detector Saturation
Question: Is it possible that my detector is being saturated at high concentrations?
Answer: Detector saturation is a primary cause of non-linearity at the upper limits of quantification.
-
Action:
-
Reduce Analyte Concentration: Dilute the upper-end calibration standards and re-inject. If linearity is restored at these lower concentrations, detector saturation is a likely cause.
-
Adjust MS/MS Parameters:
-
Select a less intense product ion for quantification.
-
Reduce the detector gain or dwell time.
-
Use a less sensitive transition if multiple are available.[4]
-
-
Step 3: Assess for Ion Source Saturation and Matrix Effects
Question: Could saturation or suppression in the ion source be the culprit?
Answer: The electrospray process can be a source of non-linearity, especially in complex matrices.
-
Action:
-
Dilution Test: Dilute a high-concentration sample with the blank matrix. If the calculated concentration after dilution is significantly different from the expected value, matrix effects or ion source saturation are likely present.
-
Optimize Chromatography: Improve the separation of Maropitant from matrix components. A longer gradient or a different stationary phase can reduce co-elution and mitigate matrix effects.
-
Sample Preparation: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
-
Step 4: Review Internal Standard Performance
Question: Is my internal standard, this compound, performing as expected?
Answer: Even with a stable isotope-labeled internal standard, issues can arise.
-
Action:
-
Monitor IS Response: Check the peak area of this compound across all calibration standards and samples. A significant and systematic drift (upward or downward) in the IS response can indicate a problem.
-
Optimize IS Concentration: As discussed in the FAQs, ensure the IS concentration is appropriate. It should be high enough to provide a robust signal but not so high as to cause saturation.
-
Quantitative Data Summary
The following table summarizes relevant quantitative information for Maropitant found in the literature to provide context for analytical method development.
| Parameter | Value | Species | Reference |
| Pharmacokinetic Parameters | |||
| Cmax (1 mg/kg SC) | 915.6 ± 312.8 ng/mL | Chickens | [8] |
| Tmax (1 mg/kg SC) | 0.49 ± 0.21 h | Chickens | [8] |
| Elimination Half-Life (1 mg/kg SC) | 8.47 ± 2.24 h | Chickens | [8] |
| Analytical Method Parameters | |||
| Calibration Curve Range | 0.1 to 5000 ng/mL | Chicken Plasma | [8] |
| LLOQ | 0.1 ng/mL | Chicken Plasma | [8] |
| Regression Model | Weighted (1/X) | Chicken Plasma | [8] |
Experimental Protocol: Establishing a Linear Calibration Curve for Maropitant
This protocol outlines a systematic approach to developing a robust and linear calibration curve for the quantification of Maropitant in a biological matrix using this compound as an internal standard.
1. Preparation of Stock Solutions and Standards
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of Maropitant and this compound in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions of Maropitant by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the final samples without causing detector saturation.
-
Calibration Standards: Spike the appropriate blank biological matrix with the Maropitant working standards to create a series of calibration standards covering the desired concentration range (e.g., 1 to 1000 ng/mL). Add the internal standard working solution to each calibration standard to a final constant concentration.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation (Protein Precipitation Example)
-
To 100 µL of each calibration standard, QC sample, and study sample, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) suitable for small molecule analysis.
-
Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: Start with a low injection volume (e.g., 2-5 µL) to minimize the risk of column and detector overload.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for Maropitant and this compound by infusing the individual compounds. Select a precursor ion and at least two product ions for each compound.
-
MS Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum sensitivity while avoiding saturation.
-
4. Data Analysis and Curve Fitting
-
Integrate the peak areas for the Maropitant and this compound MRM transitions.
-
Calculate the peak area ratio (Maropitant / this compound).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a regression model to the data. Start with a linear, 1/x weighted model. If the R² value is low (<0.99) or there is a clear systematic deviation in the residuals plot, evaluate a quadratic, 1/x² weighted model.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Visualizations
Caption: Troubleshooting workflow for calibration curve non-linearity.
Caption: Experimental protocol for establishing a linear calibration curve.
References
- 1. Maropitant Citrate | VCA Animal Hospitals [vcahospitals.com]
- 2. dvm360.com [dvm360.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 8. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maropitant-13C,d3 Detection via Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the fine-tuning of mass spectrometry parameters for the detection of Maropitant and its stable isotope-labeled internal standard, Maropitant-13C,d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal precursor and product ions (Q1/Q3 transitions) for detecting Maropitant and this compound?
A1: The recommended Multiple Reaction Monitoring (MRM) transitions are summarized in the table below. These values are a strong starting point for method development. Fine-tuning of collision energies may be required to optimize signal intensity on your specific instrument.
Q2: I am not seeing a strong signal for Maropitant or its internal standard. What should I check?
A2: Several factors could contribute to low signal intensity. Follow this troubleshooting guide:
-
Instrument Suitability: Confirm your mass spectrometer is set to positive electrospray ionization (ESI+) mode.
-
Tuning and Calibration: Ensure your instrument has been recently tuned and calibrated according to the manufacturer's recommendations.
-
Sample Preparation: Inefficient extraction can lead to low recovery. Review your sample preparation protocol. Protein precipitation is a common and effective method for plasma samples.
-
LC Conditions: Verify that your liquid chromatography (LC) method is appropriate for Maropitant. A C18 column with a gradient of acetonitrile in water with a formic acid modifier is a common choice. Ensure the retention times align with expectations.
-
Source Parameters: Optimize ESI source parameters such as spray voltage, sheath gas, auxiliary gas, and capillary temperature. Start with the general parameters provided in the experimental protocol and adjust for your specific instrument.
Q3: My peak shapes are poor (e.g., broad, tailing). How can I improve them?
A3: Poor peak shape is often related to the chromatography. Consider the following:
-
Mobile Phase: Ensure the mobile phase is correctly prepared and contains an appropriate modifier like formic acid to improve peak shape for basic compounds like Maropitant.
-
Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
Gradient Optimization: Adjust the LC gradient to ensure adequate separation and elution of your analytes.
Q4: I am observing high background noise or interferences. What can I do?
A4: High background can mask your analyte peaks. To mitigate this:
-
Sample Cleanup: Improve your sample preparation method to remove more matrix components. Solid-phase extraction (SPE) can provide a cleaner extract than protein precipitation.
-
Chromatographic Selectivity: Increase the selectivity of your LC method by adjusting the gradient or trying a different column chemistry.
-
Mass Spectrometry Resolution: Ensure your mass spectrometer is operating at the appropriate resolution to distinguish your analytes from background ions.
Q5: How do I confirm the identity of my Maropitant and this compound peaks?
A5: Peak identity should be confirmed by:
-
Retention Time: The retention time of the analyte peak in your sample should match that of a known standard analyzed under the same conditions.
-
Qualifier Ion Ratios: Monitor a second, qualifying MRM transition for each analyte. The ratio of the quantifier to qualifier ion should be consistent between your samples and standards.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the detection of Maropitant and its stable isotope-labeled internal standard, this compound.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Putative Collision Energy (eV) |
| Maropitant | 469.3 | 167.1 | 25 - 35 |
| This compound | 473.3 | 167.1 | 25 - 35 |
Note: Collision energy is instrument-dependent and should be optimized for your specific mass spectrometer.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Equilibrate at 5% B
-
Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: 3500 V
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Capillary Temperature: 300 °C
-
Vaporizer Temperature: 320 °C[1]
Visualizations
Caption: Experimental workflow for Maropitant analysis.
References
Correcting for retention time shifts between Maropitant and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maropitant and its internal standard in analytical experiments, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the ideal type of internal standard for the quantitative analysis of Maropitant?
For accurate and precise quantification of Maropitant by LC-MS, a stable isotope-labeled (SIL) internal standard, such as Maropitant-d7, is highly recommended. SIL internal standards are the gold standard because they share very similar chemical and physical properties with the analyte. This allows them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation, injection, and analysis.
Q2: What are the precursor and product ions for Maropitant and its deuterated internal standard?
In positive electrospray ionization mode (ESI+), the protonated molecule [M+H]⁺ is typically monitored as the precursor ion. Based on published data, the mass-to-charge ratios (m/z) are as follows.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Maropitant | 469.3 | 167.1 |
| Maropitant-d7 (representative) | 476.3 | 167.1 or a deuterated fragment |
| Note: The exact m/z values for a deuterated internal standard should be confirmed from the certificate of analysis provided by the supplier. |
Q3: What is a typical retention time for Maropitant on a C18 column?
The retention time of Maropitant will vary depending on the specific chromatographic conditions (e.g., column dimensions, particle size, mobile phase composition, gradient, and flow rate). However, with a C18 column and a standard reversed-phase gradient, a retention time of approximately 3-6 minutes can be expected. It is crucial to establish the expected retention time and acceptable variability during method development and validation.
Q4: What is an acceptable level of retention time shift between Maropitant and its internal standard?
For a well-developed and equilibrated LC-MS method, the relative retention time (RRT) of Maropitant to its internal standard should be very consistent. The acceptable deviation in retention time for the analyte and internal standard is typically within ± 0.2 minutes of the established retention time. However, it is more important to monitor the RRT, which should generally not vary by more than 2-3%.
Troubleshooting Guide: Correcting for Retention Time Shifts
Retention time (RT) shifts can compromise the accuracy and precision of your analytical data. This guide provides a systematic approach to diagnosing and resolving RT shifts between Maropitant and its internal standard.
Initial Assessment
Before making any changes to the system, it is important to characterize the nature of the retention time shift.
-
Observe the pattern of the shift:
-
Are all peaks shifting, including the internal standard? This often points to a system-wide issue, such as a problem with the pump or mobile phase.
-
Is only the Maropitant peak shifting relative to the internal standard? This suggests a problem specific to the analyte, such as sample matrix effects or issues with sample preparation.
-
Is the shift sudden or gradual? A sudden shift may indicate a leak or a bubble in the system, while a gradual shift could be due to column degradation or changes in the mobile phase over time.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting retention time shifts.
Caption: A logical workflow for diagnosing retention time shifts.
Detailed Troubleshooting Steps
If all peaks, including the internal standard, are shifting in the same direction, investigate the following:
| Potential Cause | Corrective Action |
| Flow Rate Fluctuation | Verify the pump flow rate is accurate and stable. Check for air bubbles in the solvent lines and ensure proper degassing of the mobile phase. |
| System Leaks | Inspect all fittings and connections for any signs of leakage, which can cause a drop in pressure and an increase in retention times. |
| Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate measurements of all components. Volatilization of organic solvents can lead to gradual shifts in retention. |
| Column Temperature | Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can cause significant shifts in retention. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
If only the Maropitant peak is shifting, consider these possibilities:
| Potential Cause | Corrective Action |
| Sample Solvent Mismatch | The sample solvent should be as close in composition to the initial mobile phase as possible. Injecting in a stronger solvent can cause early elution and poor peak shape. |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of Maropitant, potentially causing apparent shifts in the peak apex. Evaluate different sample cleanup procedures. |
| Column Fouling | Buildup of matrix components on the column can alter its chemistry and lead to retention time shifts. Flush the column with a strong solvent or consider replacing it. |
| pH of Sample | If the pH of the sample is significantly different from the mobile phase, it can affect the ionization state of Maropitant and alter its retention. |
Experimental Protocols
This section provides a representative LC-MS/MS method for the analysis of Maropitant in plasma. This method should be fully validated in your laboratory.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing plasma samples for LC-MS analysis.
Caption: A typical protein precipitation workflow for plasma samples.
LC-MS/MS Parameters
The following table outlines a set of starting parameters for the analysis of Maropitant and its internal standard.
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent[1] |
| Column | C18, 10 cm x 2.1 mm, 3 µm particle size[1] |
| Mobile Phase A | 0.2% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.35 mL/min[1] |
| Gradient | 5% B held for 0.33 min, ramp to 99% B over 5.5 min, hold for 0.33 min, re-equilibrate at 5% B for 3.75 min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | Maropitant: 469.3 -> 167.1, Maropitant-d7: 476.3 -> 167.1 |
Disclaimer: This is a representative method and may require optimization for your specific instrumentation and application.
References
Validation & Comparative
A Head-to-Head Comparison: Maropitant-13C,d3 vs. Deuterated Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical data. In the quantitative analysis of Maropitant, a potent neurokinin-1 (NK1) receptor antagonist, by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between Maropitant-13C,d3 and deuterated Maropitant internal standards, supported by established principles of bioanalysis and representative experimental data.
The ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery, and experience identical matrix effects, thereby accurately compensating for variations during sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are used, their physicochemical properties and, consequently, their performance can differ.
Executive Summary: The Superiority of ¹³C-Labeling
This compound, which incorporates both carbon-13 and deuterium atoms, is considered a superior internal standard compared to purely deuterated analogs (e.g., Maropitant-d3). The incorporation of the heavier ¹³C isotope imparts greater stability and minimizes the "isotope effect" that can be observed with deuterated standards. This effect can lead to slight differences in retention time and physicochemical behavior between the analyte and the internal standard, potentially compromising data accuracy.
Quantitative Performance Comparison
Table 1: General Performance Characteristics
| Feature | This compound | Deuterated Maropitant (e.g., -d3) | Rationale |
| Chromatographic Co-elution | Identical to unlabeled Maropitant | Potential for slight retention time shift | The larger mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase. |
| Matrix Effect Compensation | Excellent | Generally good, but can be variable | Co-elution of the ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte. Any chromatographic shift in the deuterated standard can lead to it being in a slightly different matrix environment as it enters the mass spectrometer. |
| Extraction Recovery | Identical to unlabeled Maropitant | Generally similar, but potential for minor differences | Significant deuteration can subtly alter physicochemical properties, potentially affecting extraction efficiency in some methods. |
| Isotopic Stability | High | Generally high, but potential for back-exchange in certain conditions | Carbon-13 labels are chemically more stable and not susceptible to hydrogen-deuterium exchange. |
Table 2: Representative Bioanalytical Method Validation Data
The following data is representative of typical acceptance criteria for a validated LC-MS/MS method as per regulatory guidelines. A method employing this compound is expected to meet these criteria robustly. A method with a deuterated standard would also be validated against these criteria, though it may be more susceptible to variability, particularly in matrix effect assessments.
| Parameter | Specification | Expected Performance with this compound | Potential Challenge with Deuterated Standard |
| Linearity (r²) | ≥ 0.99 | Typically > 0.995 | Should meet criteria, but variability in response can be higher. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Consistently meets criteria | May show slightly higher variability, especially in complex matrices. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Consistently meets criteria | Potential for bias if matrix effects are not perfectly compensated for. |
| Matrix Factor (IS-Normalized) | 0.85 - 1.15 | Expected to be consistently within this range across different lots of matrix. | May show greater lot-to-lot variability if chromatographic shifts occur in regions of ion suppression or enhancement. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of Maropitant in animal plasma using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or a deuterated analog.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or deuterated Maropitant).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (representative):
-
Maropitant: Q1: 469.3 -> Q3: 292.2
-
This compound: Q1: 473.3 -> Q3: 296.2
-
Deuterated Maropitant (e.g., d3): Q1: 472.3 -> Q3: 295.2
-
Mandatory Visualizations
Signaling Pathway of Maropitant
Maropitant functions by blocking the action of Substance P at the neurokinin-1 (NK1) receptor, which is a key step in the emetic (vomiting) pathway.
Caption: Mechanism of action of Maropitant as an NK1 receptor antagonist in the vomiting pathway.
Experimental Workflow
The following diagram illustrates the logical flow of a typical bioanalytical experiment for Maropitant quantification.
Caption: A typical experimental workflow for the bioanalysis of Maropitant in plasma samples.
Conclusion
For the bioanalysis of Maropitant, this compound is the recommended internal standard. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. While deuterated standards are a viable alternative, they carry a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data. When the highest level of data quality and method robustness is required, the use of a ¹³C-labeled internal standard like this compound is the superior choice.
Cross-Validation of Maropitant Bioanalytical Assays: A Comparative Guide for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical parameters and methodologies for the cross-validation of Maropitant bioanalytical assays between laboratories. Ensuring consistency and reliability of bioanalytical data across different sites is paramount in non-clinical and clinical studies. This document outlines the expected performance characteristics of a validated Maropitant assay and presents a generalized protocol and workflow for conducting a successful inter-laboratory comparison.
Performance Characteristics of Maropitant Bioanalytical Assays
The following table summarizes the typical performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maropitant in plasma, as derived from various pharmacokinetic studies. These parameters serve as a benchmark for what to expect during a cross-validation exercise.
| Parameter | Typical Acceptance Criteria | Reported Performance Data |
| Linearity (r²) | ≥ 0.99 | Consistently > 0.99 across various studies.[1] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | Typically around 0.1 ng/mL, with a limit of detection of approximately 0.05 ng/mL.[1][2] |
| Accuracy | Within ± 15% of nominal | - 97% to 109% for concentrations ranging from 0.3 ng/mL to 600 ng/mL.[2] - 110% to 115% for concentrations from 0.3 ng/mL to 600 ng/mL.[1] |
| Precision (CV%) | ≤ 15% | - 2% to 14% for concentrations between 0.3 ng/mL and 600 ng/mL.[2] - 3% to 6% for concentrations from 0.3 ng/mL to 600 ng/mL.[1] |
| Recovery | Consistent and reproducible | While specific percentages are not always reported, the methods are optimized for sufficient recovery. |
| Matrix Effect | Minimized | Addressed during method validation to ensure that plasma components do not interfere with quantification. |
| Stability | Analyte stable under tested conditions | Assessed for bench-top, freeze-thaw, and long-term storage to ensure sample integrity. |
Generalized Experimental Protocol for Maropitant Bioanalytical Assay (LC-MS/MS)
This protocol represents a synthesis of methodologies reported in various pharmacokinetic studies of Maropitant.[1][3] Laboratories should perform their own validation according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., d4-buprenorphine at 100 ng/mL).[1]
-
Vortex the mixture for approximately 1.5 minutes to precipitate proteins.[1]
-
Refrigerate the samples for 20 minutes, followed by another 1-minute vortex.[1]
-
Centrifuge the samples at approximately 3830 x g for 10 minutes at 4°C.[1]
-
Inject a 30 µL aliquot of the supernatant into the LC-MS/MS system.[1][3]
2. Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 100 mm, 3 µm).[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient is typically used, starting with a low percentage of acetonitrile and ramping up to a high percentage to elute Maropitant.[1]
-
Column Temperature: Maintained at 30°C.[3]
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Selective Reaction Monitoring (SRM) of the precursor to product ion transitions for Maropitant (e.g., m/z 469.3) and the internal standard.[1]
-
Ion Source Parameters: Optimized for spray voltage, gas flows, and temperatures.[1]
4. Calibration and Quality Control
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of Maropitant, ranging from the LLOQ to the upper limit of quantitation.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.[1]
-
Include calibration standards and QC samples in each analytical run to ensure accuracy and precision.
Cross-Validation Workflow
A cross-validation study is essential when bioanalytical data from two or more laboratories are to be combined or compared. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for inter-laboratory cross-validation of a bioanalytical assay.
Conclusion
While no direct inter-laboratory cross-validation studies for Maropitant have been published, the existing literature on its bioanalysis demonstrates that robust and reliable LC-MS/MS methods have been successfully validated in multiple laboratories. By adhering to established validation guidelines and following a structured cross-validation protocol as outlined in this guide, researchers can ensure the comparability and integrity of Maropitant bioanalytical data generated across different study sites. This is a critical step in the global development and regulatory submission of pharmaceuticals.
References
A Comparative Guide to the Quantification of Maropitant: Evaluating Accuracy and Precision with Maropitant-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Maropitant, a potent antiemetic agent. It focuses on the enhanced accuracy and precision achieved by employing a stable isotope-labeled internal standard, Maropitant-13C,d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information presented herein is intended to assist researchers in the selection and implementation of robust and reliable bioanalytical methods.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, especially in complex matrices like plasma, an internal standard (IS) is indispensable for ensuring the accuracy and precision of the results.[1] An IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. Its primary function is to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] SIL internal standards, such as this compound, co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization. This co-elution ensures that any matrix effects or instrumental fluctuations that affect the analyte will similarly affect the internal standard, leading to a highly reliable analytical outcome.[3]
Comparison of Analytical Methods
The following sections compare the performance of an LC-MS/MS method for Maropitant quantification utilizing a non-isotopically labeled internal standard versus the theoretically superior performance of a method employing this compound.
Quantitative Data Summary
The table below summarizes the validation parameters for two different analytical approaches for Maropitant quantification. Method A represents a validated LC-MS/MS method using a non-isotopically labeled internal standard, d4-buprenorphine. Method B illustrates the expected performance of a method using the stable isotope-labeled internal standard, this compound, based on the established benefits of this approach.
| Parameter | Method A: Maropitant with d4-Buprenorphine IS | Method B: Maropitant with this compound IS (Expected) |
| Accuracy (% Nominal) | 85-115% | 95-105% |
| Precision (%RSD) | < 15% | < 5% |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Potentially lower due to reduced noise |
| Matrix Effect | Variable, requires careful management | Minimized due to co-elution |
| Recovery | Consistent but may differ from analyte | Highly consistent and similar to analyte |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay for Maropitant quantification is provided below. This protocol can be adapted for use with either a non-isotopically labeled or a stable isotope-labeled internal standard.
Sample Preparation
-
Plasma Collection : Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation : To 100 µL of plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard at a known concentration).
-
Vortexing and Centrifugation : Vortex the samples to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reverse-phase column is typically used for the separation of Maropitant.
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate : A flow rate of 0.3-0.5 mL/min is commonly employed.
-
Injection Volume : Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions for Maropitant and the internal standard are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the quantification of Maropitant.
Experimental workflow for Maropitant quantification.
Impact of internal standard choice on performance.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantification of Maropitant in biological matrices. This approach significantly enhances the accuracy and precision of the analytical method by effectively compensating for matrix effects and other sources of variability inherent in the LC-MS/MS workflow. While methods employing non-isotopically labeled internal standards can be validated and provide acceptable results, the use of a SIL internal standard provides a higher level of confidence in the generated data, which is crucial for pharmacokinetic studies and regulatory submissions. For researchers aiming for the most robust and reliable data, the adoption of this compound as an internal standard is strongly recommended.
References
Inter-laboratory variability in Maropitant analysis using a common internal standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Maropitant, a potent neurokinin-1 (NK1) receptor antagonist widely used as an antiemetic in veterinary medicine, is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This guide provides a comparative overview of analytical methodologies for Maropitant analysis, with a focus on inter-laboratory variability when using a common internal standard. The data presented is synthesized from various published studies to highlight the differences in experimental approaches and their impact on analytical performance.
Comparative Analysis of Analytical Methods
The following table summarizes the key parameters from different studies that have quantified Maropitant in biological matrices. This comparison highlights the variability in instrumentation, chromatographic conditions, and reported analytical performance across different laboratories.
| Parameter | Study 1 (Chickens)[1] | Study 2 (Parrots)[2] | Study 3 (Rabbits)[3] | Study 4 (Horses)[4] |
| Internal Standard | d4-buprenorphine | Not Specified | Not Specified | Not Specified |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Mass Spectrometer | Triple Quadrupole | Not Specified | Triple Quadrupole | Not Specified |
| Chromatography Column | ACE 3 C18 (10 cm x 2.1 mm, 3 µm) | Not Specified | C18 (2.1 x 100 mm, 3 µm) | Not Specified |
| Mobile Phase | Acetonitrile and water with 0.2% formic acid (gradient) | Not Specified | Acetonitrile and water with 0.2% formic acid (gradient) | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Not Specified | Not Specified |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.05 ng/mL | Not Specified | Not Specified |
| Accuracy (% Nominal Concentration) | 97% (0.3 ng/mL), 98% (20 ng/mL), 109% (600 ng/mL) | 97% (0.3 ng/mL), 98% (20 ng/mL), 109% (600 ng/mL) | Not Specified | Not Specified |
| Precision (% RSD) | 14% (0.3 ng/mL), 5% (20 ng/mL), 2% (600 ng/mL) | 14% (0.3 ng/mL), 5% (20 ng/mL), 2% (600 ng/mL) | Not Specified | Not Specified |
Experimental Protocol: A Synthesized Approach
The following is a generalized, detailed protocol for the quantification of Maropitant in plasma, based on the methodologies reported in the cited literature. This protocol can serve as a starting point for laboratories developing or validating their own Maropitant assays.
1. Sample Preparation
-
Objective: To extract Maropitant and the internal standard from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma sample, add a known concentration of the internal standard (e.g., d4-buprenorphine).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing 1 M acetic acid, 9:1 v/v).
-
Vortex the mixture thoroughly for at least 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate Maropitant and the internal standard from other components and to detect and quantify them using mass spectrometry.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.2% formic acid).
-
Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: Typically around 0.35 mL/min.
-
Gradient Elution: A gradient program is employed to ensure optimal separation, starting with a low percentage of organic phase and gradually increasing it.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Maropitant and the internal standard need to be optimized.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of Maropitant in the unknown samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of Maropitant to the internal standard against the known concentrations of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Use the regression equation to calculate the concentration of Maropitant in the quality control and unknown samples based on their measured peak area ratios.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of Maropitant in a laboratory setting.
Caption: Experimental workflow for Maropitant analysis.
Discussion on Inter-laboratory Variability
While a dedicated inter-laboratory proficiency testing program for Maropitant analysis is not publicly documented, the comparison of published methods reveals several sources of potential variability:
-
Choice of Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated Maropitant) is ideal for minimizing variability in sample preparation and matrix effects. However, due to commercial availability or cost, structural analogs like d4-buprenorphine are sometimes employed.[1] While acceptable with proper validation, these may not perfectly mimic the behavior of Maropitant during extraction and ionization, leading to inter-laboratory differences.
-
Sample Preparation Techniques: Variations in the protein precipitation solvent, solvent-to-plasma ratio, and centrifugation parameters can influence the extraction efficiency and cleanliness of the final extract, affecting method sensitivity and precision.
-
LC-MS/MS Instrumentation and Parameters: Differences in the models of mass spectrometers, their sensitivity, and the optimization of parameters such as collision energy and cone voltage can result in variations in the limit of detection and quantification. Chromatographic conditions, including the specific column chemistry, mobile phase composition, and gradient profile, also play a significant role in the resolution and peak shape, which can impact the accuracy and precision of integration.
-
Calibration and Quality Control: The preparation of calibration standards and quality control samples, including the source and purity of the reference standards, can introduce variability. The acceptance criteria for accuracy and precision during method validation and routine analysis also differ between laboratories, contributing to discrepancies in reported data.
References
- 1. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pharmacokinetics of single doses of maropitant citrate in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Maropitant-13C,d3 versus Maropitant-d7 for Bioanalytical Assays
An In-Depth Comparison for Researchers and Drug Development Professionals
In the precise world of bioanalytical chemistry, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative assays. For the analysis of Maropitant, a potent antiemetic, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive comparison of two such standards: Maropitant-13C,d3 and a hypothetical Maropitant-d7, offering insights into their performance based on established principles of bioanalysis and available data for similar compounds.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards are considered the most suitable for this purpose as they are chemically identical to the analyte, with the only difference being a higher mass due to the incorporation of heavy isotopes.
Performance Comparison: this compound vs. Maropitant-d7
The key difference between this compound and a potential Maropitant-d7 lies in the type and number of isotopic labels. This compound incorporates both Carbon-13 and deuterium atoms, while Maropitant-d7 would solely rely on deuterium labeling. This distinction has implications for potential chromatographic isotope effects and mass difference from the analyte.
| Feature | This compound (with 13C and 3H labeling) | Maropitant-d7 (Hypothetical, with 7H labeling) |
| Isotopic Labeling | Mixed (¹³C and ²H) | Deuterium (²H) only |
| Mass Difference from Analyte | +4 Da (1 x ¹³C, 3 x ²H) | +7 Da |
| Potential for Isotope Effect | Lower | Higher |
| Co-elution with Analyte | Highly likely to co-elute perfectly | Potential for slight chromatographic shift |
| Risk of Cross-Interference | Minimal | Minimal, but dependent on mass resolution |
| Chemical Equivalence | Virtually identical to the analyte | Virtually identical to the analyte |
Note: The data for Maropitant-d7 is theoretical as no specific bioanalytical method validation was found in the public domain.
Key Considerations:
-
Isotope Effect: Deuterium labeling (as in Maropitant-d7) can sometimes lead to a phenomenon known as the "isotope effect," where the deuterated molecule exhibits slightly different chromatographic behavior compared to the unlabeled analyte. This can result in incomplete co-elution, potentially compromising the accuracy of quantification. The mixed labeling in this compound, particularly the inclusion of ¹³C, is generally less prone to significant isotope effects.
-
Mass Difference: A sufficient mass difference between the analyte and the internal standard is crucial to prevent mass spectral cross-talk. Both hypothetical standards would likely provide an adequate mass shift for modern triple quadrupole mass spectrometers.
Experimental Protocol: A Validated LC-MS/MS Method for Maropitant in Plasma
While a direct comparative study is unavailable, the following protocol, adapted from a validated method for the determination of Maropitant in avian plasma using a structural analog internal standard, provides a robust framework for an assay that could employ either this compound or Maropitant-d7.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of a precipitation solution (acetonitrile:1 M acetic acid, 9:1 v/v) containing the internal standard (this compound or Maropitant-d7) at a fixed concentration.
-
Vortex the mixture for 1.5 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maropitant: Precursor ion (Q1) m/z 469.3 → Product ion (Q3) [Specific fragment to be determined during method development]
-
This compound: Precursor ion (Q1) m/z 473.3 → Product ion (Q3) [Specific fragment to be determined during method development]
-
Maropitant-d7 (Hypothetical): Precursor ion (Q1) m/z 476.3 → Product ion (Q3) [Specific fragment to be determined during method development]
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).
4. Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Workflow and Pathway Diagrams
To visualize the process of internal standard selection and the bioanalytical workflow, the following diagrams are provided.
Caption: Logical workflow for selecting an internal standard.
Caption: Experimental workflow for Maropitant bioanalysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Maropitant, a stable isotope-labeled internal standard is the preferred choice. While a direct experimental comparison between this compound and Maropitant-d7 is not available, a theoretical evaluation suggests that This compound may offer a slight advantage due to a lower potential for chromatographic isotope effects , a common concern with purely deuterium-labeled standards.
Ultimately, the performance of any internal standard must be rigorously evaluated during method validation. The provided experimental protocol serves as a solid foundation for developing a high-quality LC-MS/MS assay for Maropitant in biological matrices. Researchers and drug development professionals are encouraged to perform thorough validation studies to ensure the chosen internal standard meets the stringent requirements for accuracy and precision in their specific application.
A Comparative Guide to Bioequivalence Study Design for Maropitant Formulations Utilizing Maropitant-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key considerations and methodologies for designing bioequivalence studies of maropitant formulations. It emphasizes the use of the stable isotope-labeled internal standard, Maropitant-13C,d3, for robust and accurate pharmacokinetic analysis. The information presented is intended to support the development of generic maropitant products and to provide a framework for comparative studies of different formulations.
Comparative Pharmacokinetic Data of Maropitant in Dogs
The bioequivalence of a generic maropitant formulation is primarily assessed by comparing its pharmacokinetic profile to that of the reference listed drug. The key parameters for comparison are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). The following table summarizes representative pharmacokinetic data for maropitant in dogs following different routes of administration.
| Pharmacokinetic Parameter | Oral (PO) Administration (2 mg/kg) | Oral (PO) Administration (8 mg/kg) | Subcutaneous (SC) Administration (1 mg/kg) |
| Cmax (ng/mL) | Data not consistently reported, variable | Data not consistently reported, variable | ~113 |
| Tmax (hours) | ~1.9[1] | ~1.7[1] | ~0.75[1] |
| AUC (ng·h/mL) | Dependent on study design and duration | Dependent on study design and duration | Dependent on study design and duration |
| Bioavailability (%) | ~23.7[1] | ~37.0[1] | ~90.7[1] |
| Terminal Half-life (hours) | ~4.03[1] | ~5.46[1] | ~7.75[1] |
Experimental Protocol: Bioanalytical Method for Maropitant in Dog Plasma using LC-MS/MS
A robust and validated bioanalytical method is critical for generating reliable data in a bioequivalence study. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability during sample processing.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of dog plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected range of maropitant concentrations).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute maropitant, and then returning to initial conditions for column re-equilibration. The exact gradient profile should be optimized for optimal separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maropitant: The precursor ion (Q1) would be the protonated molecule [M+H]+, and the product ion (Q3) would be a specific fragment ion. These would need to be determined by direct infusion of a maropitant standard.
-
This compound (Internal Standard): The precursor ion (Q1) would be the protonated molecule [M+H]+, which will be heavier than the unlabeled maropitant due to the isotopes. The product ion (Q3) would be a corresponding fragment ion.
-
-
Data Analysis: The peak area ratio of maropitant to this compound is used to construct a calibration curve and quantify the concentration of maropitant in the unknown plasma samples.
Visualizing the Bioequivalence Study Workflow and Maropitant's Mechanism of Action
Bioequivalence Study Workflow
The following diagram illustrates a typical crossover design for a bioequivalence study, a common approach to minimize inter-subject variability.[3]
References
- 1. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
A Comparative Pharmacokinetic Profile of Maropitant Across Canines, Felines, Equines, and Porcines
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of Maropitant, a potent antiemetic agent, in key veterinary species.
This guide provides a detailed comparison of the pharmacokinetic profile of Maropitant in dogs, cats, horses, and pigs. The data presented is compiled from various scientific studies to offer an objective overview of the drug's performance and support further research and development.
Mechanism of Action: A Targeted Approach to Emesis Control
Maropitant is a selective neurokinin-1 (NK-1) receptor antagonist. It works by blocking the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK-1 receptors in the central and peripheral nervous system. This targeted mechanism allows Maropitant to effectively inhibit emesis from a wide range of stimuli.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Maropitant in dogs, cats, horses, and pigs after subcutaneous, oral, and intramuscular administration. These values highlight the species-specific differences in drug absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of Maropitant Following Subcutaneous (SC) Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Dog | 1 | 92.0 ± 33.8 | 0.75 | 7.75 | 90.7 |
| Cat | 1 | - | - | 13-17 | 117 |
| Pig | 1 (IM) | 412.7 ± 132.0 | 0.083 - 1.0 | 6.7 ± 1.28 | - |
Table 2: Pharmacokinetic Parameters of Maropitant Following Oral (PO) Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Dog | 2 | - | 1.9 | 4.03 | 23.7 |
| Dog | 8 | - | 1.7 | 5.46 | 37.0 |
| Cat | 1 | - | - | 13-17 | 50 |
| Horse | 2 (IG) | 80 ± 40 | - | 9.64 ± 1.27 | 13.3 ± 5.3 |
| Horse | 4 | 375.5 ± 200 (steady state) | - | 11.6 ± 1.4 | - |
| Pig | 2 | - | - | 4.7 - 9 | 15.5 - 27.2 (relative to IM) |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t1/2 = Elimination half-life; Bioavailability refers to the fraction of the administered dose that reaches systemic circulation. For pigs, oral bioavailability is relative to intramuscular administration. IG = Intragastric.
Experimental Protocols
The data presented in this guide is derived from studies employing standardized pharmacokinetic methodologies. Below are representative protocols for in-vivo studies and bioanalytical quantification.
In-Vivo Pharmacokinetic Study Protocol
A typical experimental design to determine the pharmacokinetics of Maropitant in an animal model is as follows:
-
Animal Selection: Healthy, adult animals of the target species (e.g., Beagle dogs, domestic shorthair cats, horses, or commercial breed-cross pigs) are selected. Animals are acclimated to the study environment and confirmed to be in good health through physical examination and clinical pathology.
-
Study Design: A crossover study design is often employed, where each animal receives Maropitant via different routes of administration (e.g., intravenous, subcutaneous, and oral) with a sufficient washout period (e.g., 14 days) between treatments.
-
Drug Administration:
-
Intravenous (IV): Maropitant is administered as a single bolus injection into a cephalic or jugular vein. The IV dose serves as the reference for bioavailability calculations.
-
Subcutaneous (SC): Maropitant is injected subcutaneously, typically in the interscapular region.
-
Oral (PO): Maropitant tablets are administered orally. For species like horses, intragastric (IG) administration via a nasogastric tube may be used.
-
-
Blood Sampling: Serial blood samples are collected from a catheterized vein (e.g., jugular) at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then harvested and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of Maropitant are determined using a validated analytical method. Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of Maropitant in plasma samples is typically performed using a validated LC-MS/MS method.
-
Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation by adding a solvent like acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing Maropitant, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
A C18 reverse-phase column is commonly used for the chromatographic separation of Maropitant from endogenous plasma components.
-
The mobile phase typically consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for Maropitant and an internal standard are monitored.
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standard samples with known concentrations of Maropitant.
-
The concentration of Maropitant in the unknown plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizing the Process: From Drug Administration to Data Analysis
The following diagrams illustrate the key processes involved in a typical pharmacokinetic study of Maropitant.
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: Mechanism of action of Maropitant in the emetic pathway.
Evaluating the Performance of Maropitant-13C,d3 Across Diverse LC-MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Maropitant-13C,d3, a stable isotope-labeled internal standard crucial for accurate quantification, across two leading liquid chromatography-mass spectrometry (LC-MS) platforms: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF). The information presented herein is designed to assist researchers in selecting the most appropriate analytical methodology for their pharmacokinetic, bioequivalence, and other drug development studies involving Maropitant.
Executive Summary
The quantification of Maropitant, a potent and selective neurokinin-1 (NK1) receptor antagonist used as an antiemetic, demands high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard, this compound, is best practice to correct for matrix effects and variations in sample processing. This guide demonstrates that while both Triple Quadrupole and Q-TOF LC-MS platforms are suitable for the bioanalysis of Maropitant, they offer distinct advantages.
-
Triple Quadrupole (QqQ) mass spectrometry remains the gold standard for targeted quantification, delivering exceptional sensitivity, a wide dynamic range, and robust performance. It is ideally suited for regulated bioanalysis where achieving the lowest limits of quantification is critical.
-
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry , with its high-resolution and accurate mass capabilities, provides an added layer of confidence in compound identification and is a powerful tool for both quantitative and qualitative analysis. Modern Q-TOF instruments offer competitive sensitivity for many applications and excel in complex matrices where specificity is a primary concern.
This guide presents a summary of expected performance data, detailed experimental protocols for sample preparation and analysis, and visual representations of the analytical workflow and the relevant biological pathway.
Performance Comparison: this compound on QqQ vs. Q-TOF
The following tables summarize the expected quantitative performance of Maropitant analysis on a representative Triple Quadrupole system and a modern high-resolution Q-TOF system. This compound is utilized as the internal standard in both scenarios to ensure the highest data quality.
Table 1: Performance on a Triple Quadrupole (QqQ) LC-MS/MS System
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Linearity (Correlation Coefficient, r²) | >0.99[1] |
| Accuracy (% Nominal Concentration) | 85-115% (90-110% for non-LLOQ levels)[1] |
| Precision (% Relative Standard Deviation) | <15% (<10% for non-LLOQ levels)[1] |
| Matrix | Plasma |
Note: The data presented is based on published performance for Maropitant citrate, which is directly applicable to the analysis using its stable isotope-labeled internal standard.
Table 2: Representative Performance on a High-Resolution Q-TOF LC-MS System
| Parameter | Expected Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | >1000 ng/mL |
| Linearity (Correlation Coefficient, r²) | >0.99 |
| Accuracy (% Nominal Concentration) | 85-115% |
| Precision (% Relative Standard Deviation) | <15% |
| Matrix | Plasma |
Note: The performance data for the Q-TOF system is representative of modern instrumentation for the quantification of small molecules in biological matrices, as specific application data for Maropitant on this platform is not widely published. The high resolution and mass accuracy of Q-TOF systems provide excellent selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline a standard workflow for the analysis of Maropitant from plasma samples.
Sample Preparation
Two common and effective methods for extracting Maropitant from plasma are protein precipitation and liquid-liquid extraction.
1. Protein Precipitation (PPT) Protocol
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard (IS) working solution in ACN or methanol.
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
2. Liquid-Liquid Extraction (LLE) Protocol
LLE can provide a cleaner extract, potentially reducing matrix effects.
-
Reagents:
-
Ethyl acetate or a mixture of tert-Butyl methyl ether (TBME) and diethyl ether (DEE) (50:50, v/v).
-
This compound internal standard (IS) working solution.
-
Ammonium hydroxide (for pH adjustment).
-
-
Procedure:
-
To 250 µL of plasma, add the internal standard solution.
-
Add a small volume of ammonium hydroxide to basify the sample (to approximately pH 9-10).
-
Add 1.5 mL of the extraction solvent (e.g., TBME/DEE mixture).
-
Vortex for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
LC-MS Method Parameters
The following are typical starting parameters that should be optimized for the specific LC-MS system in use.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Table 4: Mass Spectrometry Parameters (Illustrative)
| Parameter | Triple Quadrupole (MRM Mode) | Q-TOF (Targeted MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (Maropitant) | m/z 469.3 | m/z 469.3 |
| Precursor Ion (this compound) | m/z 473.3 (approx.) | m/z 473.3 (approx.) |
| Product Ion(s) (Maropitant) | e.g., m/z 167.1, m/z 291.2 | Full fragment spectrum acquired |
| Product Ion(s) (this compound) | Corresponding shifted fragments | Full fragment spectrum acquired |
| Collision Energy | Optimized for each transition | Stepped or optimized |
| Resolution (Q-TOF) | N/A | >25,000 |
| Mass Accuracy (Q-TOF) | N/A | < 5 ppm |
Note: The exact m/z values for precursor and product ions should be determined empirically on the instrument used.
Mandatory Visualizations
Maropitant Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of Maropitant in plasma samples using LC-MS.
Figure 1. A generalized workflow for the bioanalysis of Maropitant using LC-MS.
Maropitant's Mechanism of Action: NK1 Receptor Signaling
Maropitant exerts its antiemetic effect by blocking the binding of Substance P to the Neurokinin-1 (NK1) receptor. The simplified signaling pathway is depicted below.
Figure 2. Simplified signaling pathway of the NK1 receptor and the inhibitory action of Maropitant.
References
A Researcher's Guide to Isotopically Labeled Internal Standards in Preclinical Studies: Regulatory Requirements and Performance Comparison
For researchers, scientists, and drug development professionals navigating the rigorous landscape of preclinical studies, the precise quantification of drug candidates and their metabolites is paramount. This guide provides a comprehensive overview of the regulatory requirements for using isotopically labeled internal standards (SIL-ISs) in bioanalytical methods, alongside a comparative analysis of commonly used isotopes to aid in the selection of the most appropriate standard for your research needs.
The use of internal standards is a critical component of quantitative bioanalysis, serving to correct for variability during sample preparation and analysis.[1] Among the various types of internal standards, stable isotopically labeled internal standards are widely regarded as the gold standard, particularly for chromatographic methods coupled with mass spectrometry (LC-MS).[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the validation of bioanalytical methods, with specific recommendations for the use of internal standards to ensure data integrity and reliability in preclinical and clinical studies.[4][5]
Navigating the Regulatory Maze: FDA and EMA Guidelines
Preclinical studies intended to support regulatory submissions must adhere to Good Laboratory Practice (GLP) regulations, as outlined in 21 CFR Part 58 by the FDA.[6][7] These regulations mandate a set of quality standards for the conduct of nonclinical laboratory studies.[6] Both the FDA and EMA provide detailed guidance on bioanalytical method validation, which is essential for ensuring the acceptability and reliability of analytical results.[4][5]
Key regulatory expectations for the use of isotopically labeled internal standards include:
-
Demonstration of Specificity and Selectivity: The analytical method must be able to differentiate the analyte and the internal standard from other components in the sample matrix.[8]
-
Accuracy and Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible) over the entire analytical range.[9]
-
Stability: The stability of the analyte and the internal standard must be evaluated under various conditions, including in the biological matrix, during storage, and in processed samples.[4]
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard must be assessed to ensure it does not compromise the accuracy of the results.[9]
-
Purity of the Internal Standard: The isotopic purity of the SIL-IS is crucial. The presence of unlabeled analyte in the internal standard can lead to inaccurate quantification.[10]
The Ideal Internal Standard: A Comparative Look at Isotopic Labeling
The choice of isotope for labeling an internal standard can significantly impact the performance of a bioanalytical assay. The most commonly used stable isotopes are deuterium (²H or D) and carbon-13 (¹³C). While deuterium labeling is often more cost-effective, it can present certain challenges.[11]
Here's a comparison of key performance characteristics:
| Feature | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS | Regulatory Implication & Recommendation |
| Chromatographic Co-elution | May exhibit slight shifts in retention time compared to the unlabeled analyte due to the "isotope effect".[12][13] This can lead to differential matrix effects. | Typically co-elutes perfectly with the unlabeled analyte, as the mass difference has a negligible effect on chromatographic behavior.[13][14] | Co-elution is critical for accurate compensation of matrix effects. ¹³C-labeled standards are generally preferred to minimize this risk. |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[11] | Carbon-13 is a stable isotope that is not prone to exchange, ensuring the integrity of the labeled standard throughout the analytical process. | The stability of the label is paramount for reliable quantification. The potential for back-exchange with deuterium labels must be carefully evaluated during method validation. |
| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, which may require optimization of MS/MS parameters. | ¹³C labeling generally does not alter the fragmentation pathways, simplifying method development. | Consistent fragmentation between the analyte and the internal standard is desirable for robust quantification. |
| Cost of Synthesis | Generally less expensive and more readily available.[11] | Typically more expensive and may require more complex synthetic routes. | While cost is a practical consideration, the potential for improved data quality and regulatory compliance often justifies the higher cost of ¹³C-labeled standards. |
A study comparing deuterium and ¹³C-labeled internal standards for the analysis of amphetamines found that the ¹³C-labeled standards were superior due to their perfect co-elution with the analyte.[14] Conversely, a study on 17α-hydroxyprogesterone showed good agreement between results obtained with both types of labeled standards, suggesting that the choice may be dependent on the specific analyte and matrix.[15] Ultimately, the selection of the internal standard should be based on a thorough evaluation of its performance during method development and validation.
Visualizing the Workflow: From Standard Selection to Data Acceptance
The process of utilizing an isotopically labeled internal standard in a preclinical study is a systematic workflow that ensures data quality and regulatory compliance.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. nebiolab.com [nebiolab.com]
- 7. nist.gov [nist.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maropitant-13C,d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Maropitant-13C,d3, a stable isotope-labeled compound used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.
This compound, like its parent compound Maropitant, is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is not merely a recommendation but a necessity to prevent environmental contamination and potential health hazards.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Wear protective gloves.[3] |
| Skin and Body Protection | Wear impervious clothing. A lab coat is standard.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Avoid contact with skin and eyes.[3]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
-
Take off contaminated clothing and wash it before reuse.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[3]
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Ensure the area is well-ventilated.
-
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Maropitant-13C,d3
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Maropitant-13C,d3, a stable isotope-labeled version of the potent pharmaceutical compound Maropitant. Adherence to these procedures is essential to ensure the safety of researchers and the integrity of scientific investigations. The following protocols are based on the known hazards of the parent compound, Maropitant citrate, and best practices for handling isotopically labeled and potent pharmaceutical agents.
Hazard Identification and Personal Protective Equipment (PPE)
Maropitant citrate is known to cause serious eye irritation and may cause an allergic skin reaction.[1][2] Ingestion of large quantities may lead to systemic effects such as vomiting, nausea, dizziness, and drowsiness.[3] While this compound is not radioactive, it should be handled with the same care as the parent compound due to its pharmacological activity. The primary routes of exposure are inhalation, skin contact, and eye contact.[4]
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Gloves must be inspected prior to use. | To prevent skin contact and potential allergic reactions.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes and eye irritation.[1][6] |
| Body Protection | A laboratory coat or gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form or if there is a risk of aerosol generation.[6] | To prevent inhalation of the compound. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance is located in a well-ventilated area or a chemical fume hood.
-
Assemble all necessary equipment and PPE before commencing work.
-
-
Weighing and Aliquoting:
-
Handle the solid form of this compound in a chemical fume hood or a glove box to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the storage temperature recommendations provided by the supplier (typically refrigerated or frozen).
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2][5] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.[3] |
| Small Spill | Wear appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place waste in a sealed container for disposal. |
| Large Spill | Evacuate the area. Restrict access. Contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be considered chemical waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Visual Workflow for Safe Handling of this compound
References
- 1. www2.zoetis.co.nz [www2.zoetis.co.nz]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. town.northborough.ma.us [town.northborough.ma.us]
- 4. gerpac.eu [gerpac.eu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. zoetisus.com [zoetisus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
